molecular formula C5H11NO B8023962 (2S,3S)-2-methylpyrrolidin-3-ol

(2S,3S)-2-methylpyrrolidin-3-ol

Cat. No.: B8023962
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring, with its specific (2S,3S) stereochemistry being critical for interactions with biological targets . It is commonly supplied as a stable hydrochloride salt (CAS 1107659-78-8) to enhance solubility and handling properties . The stereochemistry of this scaffold is a key determinant of its research utility. Pyrrolidine structures with specific chiral configurations, such as the substituted trans-(2S,4R)-pyrrolidine, are recognized as key dopaminergic moieties in the design of novel dual-target therapeutics for the central nervous system . The precise three-dimensional structure allows researchers to investigate structure-activity relationships (SAR) with high specificity, making it a critical tool for developing compounds with optimized affinity and selectivity for biological targets such as enzymes and receptors . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structure, Stereochemistry, and Applications of (2S,3S)-2-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2S,3S)-2-methylpyrrolidin-3-ol is a highly valuable chiral pyrrolidine derivative utilized extensively as a building block in advanced medicinal chemistry and drug discovery programs[1]. As a Senior Application Scientist overseeing chiral synthon integration, I have consistently observed that the precise spatial orientation of this compound's functional groups is non-negotiable for target binding affinity. This guide deconstructs the structural logic, biocatalytic synthesis, and pharmacological applications of this crucial molecule, providing a self-validating framework for its use in laboratory and manufacturing settings.

Molecular Architecture and Stereochemical Principles

The structural integrity of this compound relies on a five-membered nitrogen heterocycle containing two contiguous stereocenters at the C2 and C3 positions.

  • C2 Stereocenter (S-configuration): Based on Cahn-Ingold-Prelog (CIP) priorities (N > C3 > CH3 > H), the methyl group is oriented to define a specific facial geometry on the pyrrolidine ring.

  • C3 Stereocenter (S-configuration): The hydroxyl group (OH > C2 > C4 > H) is positioned to maximize its potential as a hydrogen-bond donor and acceptor.

In the (2S,3S) configuration, the C2-methyl and C3-hydroxyl groups reside on opposite faces of the cyclopentane-like ring, strictly defining it as the trans isomer[2]. This trans relationship is critical; it minimizes steric clash between the methyl and hydroxyl groups, locking the pyrrolidine ring into a highly favorable and stable envelope conformation.

Table 1: Physicochemical and Stereochemical Properties

Property Value
IUPAC Name This compound
CAS Number (Free Base) 664364-48-1[3]
CAS Number (HCl Salt) 1107659-78-8[1]
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol (Free Base) / 137.61 g/mol (HCl Salt)[1]
Relative Stereochemistry trans-isomer[2]

| Storage Conditions | Inert atmosphere at 2-8°C (for HCl salt)[1] |

Biocatalytic Asymmetric Synthesis

Traditional chemical resolution of pyrrolidine racemates is highly inefficient. Modern, scalable synthesis relies on biocatalytic asymmetric aldol additions followed by reductive amination. This approach utilizes 2-deoxy-d-ribose-5-phosphate aldolase (DERATma) from Thermotoga maritima, providing a self-validating synthetic route with exceptional stereocontrol.

Causality in Experimental Design: DERATma is uniquely selected because, unlike other aldolases, it accepts simple aliphatic aldehydes as both nucleophiles and electrophiles without kinetic enantiomer selectivity complications. By utilizing pure (S)-N-Cbz-alaninal as the electrophile, the C2 (S) stereocenter is pre-installed, acting as an internal chiral reference. The enzyme's active site strictly dictates the facial attack of ethanal, ensuring the C3 (S) configuration is formed with >96% enantiomeric excess (ee) and a 97:3 diastereomeric ratio (dr).

Step-by-Step Methodology: Biocatalytic Synthesis

  • Enzymatic Aldol Addition: Dissolve DERATma (3 mg/mL) in 50 mM triethanolamine buffer (pH 8.0). Add 100 mM of (S)-N-Cbz-alaninal and 100 mM ethanal.

  • Incubation: Stir the reaction mixture at 25 °C for 24 hours. The slightly basic pH and controlled temperature maintain enzyme stability while driving the aldol equilibrium forward to form the chiral adduct.

  • Intramolecular Reductive Amination: Transfer the crude aldol adduct to a hydrogenation reactor. Add 10% Pd/C catalyst and purge with H₂ gas. Causality: This single step elegantly achieves two goals simultaneously: catalytic hydrogenolysis of the Cbz protecting group and subsequent intramolecular reductive amination to close the pyrrolidine ring.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Purify the filtrate via reverse-phase chromatography to isolate the pure this compound.

SyntheticWorkflow A (S)-N-Cbz-alaninal + Ethanal B Aldol Addition (DERATma) A->B C Chiral Aldol Adduct B->C D Reductive Amination (H2, Pd/C) C->D E This compound D->E

Biocatalytic synthetic workflow of this compound using DERATma.

Pharmacological Relevance and Target Binding

The defined stereochemistry of this compound is critical for its integration into complex active pharmaceutical ingredients (APIs), notably pyrrolo[2,3-d]pyrimidine compounds utilized as Janus Kinase (JAK) inhibitors[4].

Causality in Drug Design: Small changes in the pyrrolidine configuration drastically alter binding affinity and biological activity[1]. In the synthesis of JAK inhibitors, the this compound free base is typically coupled to a pyrrolo[2,3-d]pyrimidine core via nucleophilic substitution under basic conditions (e.g., utilizing triethylamine in chloroform)[4].

Once integrated into the API, the pyrrolidine nitrogen often interacts with the hinge region of the kinase. The C3 (S)-hydroxyl acts as a crucial hydrogen-bond donor/acceptor with solvent-exposed residues, while the C2 (S)-methyl group fits precisely into an adjacent hydrophobic pocket. This specific trans geometry restricts the conformational flexibility of the ligand, thereby maximizing on-target affinity and reducing off-target toxicity[4].

BindingLogic A (2S,3S)-Scaffold B C2 (S)-Methyl A->B C C3 (S)-Hydroxyl A->C D Pyrrolidine NH A->D E Kinase Active Site B->E C->E D->E

Pharmacophore binding logic of the this compound scaffold in kinase targets.

Analytical Validation (Self-Validating System)

To ensure the integrity of the (2S,3S) configuration, a robust analytical protocol must be employed. Chiral High-Performance Liquid Chromatography (HPLC) serves as the self-validating mechanism for the synthesis, ensuring that no epimerization occurred during the reductive amination step.

Step-by-Step Methodology: Chiral HPLC Validation

  • Sample Derivatization (Optional): React the secondary amine with Fmoc-Cl to enhance UV detectability at 254 nm if an Evaporative Light Scattering Detector (ELSD) is unavailable.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v). Crucial Step: Add 0.1% diethylamine (DEA). Causality: The basic additive suppresses non-specific secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica column, completely preventing peak tailing.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min.

  • Data Analysis: Compare retention times against racemic standards. The protocol is validated when the (2S,3S) peak integrates to >98% ee and >97:3 dr, confirming stereochemical purity.

References
  • Molaid. "this compound - CAS 664364-48-1." Molaid. URL:[Link][3]

  • Digital CSIC. "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes." CSIC. URL:[Link]

  • European Patent Office. "PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - EP 2488524 B1." Google Patents. URL: [4]

Sources

Spectroscopic Data for (2S,3S)-2-methylpyrrolidin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-methylpyrrolidin-3-ol is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during the synthetic and drug development processes.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages expert analysis of empirically derived data from structurally analogous compounds and established principles of NMR spectroscopy to present a robust and well-reasoned prediction of the expected spectral features. This approach provides a valuable reference for researchers working with this and related chiral pyrrolidines.

The Logic of Spectral Prediction

The prediction of NMR spectra for a novel or uncharacterized compound relies on the foundational principle that the chemical environment of a nucleus dictates its resonance frequency (chemical shift) and its interactions with neighboring nuclei (coupling constants). By examining the experimental NMR data of structurally similar molecules, we can make highly accurate predictions. For this guide, the primary reference compound is N-Boc-3-pyrrolidinol, which shares the core pyrrolidin-3-ol ring system. The influence of the C2-methyl group in the target molecule is then inferred based on established substituent effects on chemical shifts and coupling patterns in five-membered heterocyclic rings.

¹H-NMR Spectroscopy of this compound

The proton NMR spectrum is a powerful tool for elucidating the connectivity and stereochemistry of a molecule. For this compound, the ¹H-NMR spectrum is predicted to exhibit distinct signals for each of the non-equivalent protons.

Experimental Protocol for ¹H-NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H-NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte, this compound, in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).

Data Acquisition:

  • Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquire a standard one-dimensional ¹H spectrum at a constant temperature, typically 298 K.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Diagram of the ¹H-NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-10 mg) B Add Deuterated Solvent (~0.7 mL) A->B C Dissolve in NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1D ¹H Spectrum D->E F Acquire 2D Spectra (COSY, HSQC) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Spectral Interpretation I->J

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H-NMR Spectral Data and Interpretation

The predicted ¹H-NMR data for this compound are summarized in the table below. The chemical shifts are based on the known values for the pyrrolidinol core, with adjustments for the electronic and steric effects of the C2-methyl group.

Table 1: Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H2~3.0 - 3.2m-1H
H3~4.1 - 4.3m-1H
H4α~1.7 - 1.9m-1H
H4β~2.0 - 2.2m-1H
H5α~2.8 - 3.0m-1H
H5β~3.1 - 3.3m-1H
C2-CH₃~1.1 - 1.3d~6-73H
OHVariablebr s-1H
NHVariablebr s-1H

Detailed Interpretation:

  • C2-CH₃ (δ ~1.1 - 1.3 ppm): This signal, corresponding to the methyl group at the C2 position, is expected to appear as a doublet due to coupling with the adjacent H2 proton. Its upfield chemical shift is characteristic of an aliphatic methyl group.

  • H4 Protons (H4α, H4β; δ ~1.7 - 2.2 ppm): These diastereotopic methylene protons are adjacent to a stereocenter and are therefore chemically non-equivalent. They will appear as complex multiplets due to both geminal and vicinal coupling to H3 and H5 protons.

  • H5 Protons (H5α, H5β; δ ~2.8 - 3.3 ppm): These methylene protons are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a lower field compared to the H4 protons. They will also appear as complex multiplets.

  • H2 (δ ~3.0 - 3.2 ppm): This methine proton is coupled to the C2-methyl group and the H3 proton. The presence of the adjacent methyl group will likely result in a multiplet.

  • H3 (δ ~4.1 - 4.3 ppm): This methine proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom strongly deshields this proton, causing it to resonate at the lowest field among the ring protons. It will appear as a multiplet due to coupling with the H2 and H4 protons.

  • OH and NH Protons: The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.

¹³C-NMR Spectroscopy of this compound

The ¹³C-NMR spectrum provides valuable information about the carbon framework of a molecule. For this compound, five distinct signals are predicted, corresponding to the five carbon atoms in the molecule.

Experimental Protocol for ¹³C-NMR Data Acquisition

The protocol for ¹³C-NMR is similar to that for ¹H-NMR, with some key differences in the acquisition parameters.

Sample Preparation:

  • Prepare the sample as described for ¹H-NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

Data Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.[2]

  • The chemical shifts should be referenced to the deuterated solvent signal.[1]

  • To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Diagram of the ¹³C-NMR Logic for Structural Assignment:

G cluster_interpretation Signal Interpretation A ¹³C-NMR Spectrum (Proton Decoupled) B DEPT-90 Spectrum A->B C DEPT-135 Spectrum A->C D Identify CH Carbons (Positive Signals) B->D E Identify CH & CH₃ Carbons (Positive Signals) C->E F Identify CH₂ Carbons (Negative Signals) C->F G Final Carbon Assignments D->G E->G F->G

Caption: Logic flow for assigning carbon types using DEPT NMR experiments.

Predicted ¹³C-NMR Spectral Data and Interpretation

The predicted ¹³C-NMR chemical shifts for this compound are presented in the table below. These predictions are based on the data for N-Boc-3-pyrrolidinol, with expected shifts due to the C2-methyl substituent.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C2~58 - 62Positive (CH)
C3~70 - 74Positive (CH)
C4~35 - 39Negative (CH₂)
C5~45 - 49Negative (CH₂)
C2-CH₃~15 - 20Positive (CH₃)

Detailed Interpretation:

  • C2-CH₃ (δ ~15 - 20 ppm): This is the most upfield signal, which is characteristic of an aliphatic methyl carbon.

  • C4 (δ ~35 - 39 ppm): This methylene carbon is expected to be the most upfield of the ring carbons, as it is furthest from the heteroatoms.

  • C5 (δ ~45 - 49 ppm): This methylene carbon is adjacent to the nitrogen atom, which causes a downfield shift compared to C4.

  • C2 (δ ~58 - 62 ppm): This methine carbon is also adjacent to the nitrogen atom and bears the methyl group.

  • C3 (δ ~70 - 74 ppm): This is the most downfield signal in the aliphatic region, as this methine carbon is directly attached to the electronegative hydroxyl group.[3]

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, this guide offers a valuable resource for the identification and characterization of this important chiral building block. The provided experimental protocols and interpretation frameworks are designed to assist researchers, scientists, and drug development professionals in their synthetic and analytical endeavors, ensuring the integrity and quality of their work. The application of two-dimensional NMR techniques is strongly recommended for the definitive assignment of all proton and carbon signals.

References

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • SlideShare. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

Sources

role of (2S,3S)-2-methylpyrrolidin-3-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of (2S,3S)-2-Methylpyrrolidin-3-ol in Advanced Medicinal Chemistry: A Technical Guide

Executive Overview

This compound is a highly specialized chiral pyrrolidine derivative that has emerged as a critical building block in advanced chemical and pharmaceutical research[1]. Supplied primarily as a hydrochloride salt (CAS 1107659-78-8) to enhance long-term stability and solubility, or utilized as a free base (CAS 664364-48-1), this synthon provides a rigid, stereochemically defined scaffold essential for the synthesis of complex therapeutic molecules[2],[1].

Stereochemical Mechanics: The "Lock and Key" Dynamics

In rational drug design, the precise spatial orientation of functional groups dictates receptor affinity. The (2S,3S) configuration of this pyrrolidine derivative is not arbitrary; it is a meticulously selected geometry where even small deviations in stereochemistry can drastically alter binding affinity and biological activity[1].

  • The 2-Methyl Group: Introduces critical steric bulk adjacent to the nitrogen atom. When the pyrrolidine nitrogen is coupled to an aryl or acyl group, this methyl group restricts the rotameric freedom of the molecule, locking the pharmacophore into a specific, bioactive conformation.

  • The 3-Hydroxyl Group: Acts as a highly directional hydrogen bond donor and acceptor. In the context of nuclear receptors or kinase active sites, this vector is perfectly positioned to interact with key polar residues within the ligand-binding domain (LBD).

Biocatalytic Architecture: Precision Synthesis

Traditional heavy-metal asymmetric catalysis often struggles with the dense functionalization of substituted pyrrolidines. Consequently, modern synthesis relies heavily on biocatalysis. The standard route involves the asymmetric reduction of a precursor compound (such as a 2-chloro-β-ketoester) utilizing carbonyl reductase derived from Lactobacillus fermentum[1].

Causality in Biocatalysis: To make this process industrially viable and thermodynamically favorable, glucose dehydrogenase (GDH) is introduced as a cofactor recycling mechanism[1]. GDH continuously reduces NADP+ back to NADPH by oxidizing glucose to gluconolactone. This ensures a constant supply of hydride donors to facilitate the reduction process without the prohibitive cost of stoichiometric NADPH[1].

Biocatalysis Substrate Precursor (e.g., β-ketoester) Enzyme Carbonyl Reductase (L. fermentum) Substrate->Enzyme Binds Product This compound Enzyme->Product Stereoselective Reduction Cofactor_Ox NADP+ Enzyme->Cofactor_Ox Oxidation GDH Glucose Dehydrogenase Cofactor_Ox->GDH Cofactor_Red NADPH + H+ Cofactor_Red->Enzyme Hydride Donor GDH->Cofactor_Red Gluconate Gluconolactone GDH->Gluconate Glucose Glucose Glucose->GDH

Biocatalytic cascade for the stereoselective synthesis of this compound.

Medicinal Chemistry & Target Applications

The rigid architecture of this compound makes it a privileged scaffold for several therapeutic areas:

  • Selective Androgen Receptor Modulators (SARMs): This chiral building block is heavily utilized in the synthesis and biological evaluation of novel SARMs[2]. By replacing traditional steroidal backbones with an N-aryl pyrrolidine core, researchers achieve tissue-selective androgenic activity. A key intermediate in this pathway is formed by coupling the pyrrolidine with an aryl fluoride, such as 2-chloro-4-fluoro-3-methylbenzonitrile, yielding 2-chloro-4-[(2S,3S)-3-hydroxy-2-methylpyrrolidin-1-yl]-3-methylbenzonitrile[3].

  • Neurodegenerative & Mood Disorders: Emerging research indicates that this compound serves as a scaffold for agents that protect neuronal cells from oxidative stress and apoptosis, showing potential in therapies for Alzheimer's and Parkinson's diseases, as well as influencing neurotransmitter systems for anxiety and depression[1].

Self-Validating Experimental Workflows

Protocol 1: Biocatalytic Asymmetric Reduction

  • Preparation: Suspend the prochiral precursor in a buffered aqueous system (pH 7.0) containing carbonyl reductase (L. fermentum), glucose dehydrogenase, NADP+, and an excess of glucose[1].

  • Reaction Execution: Stir the mixture at 30°C. Causality: The controlled temperature prevents enzyme denaturation while maintaining optimal kinetic turnover for the hydride transfer.

  • In-Process Control (Self-Validation): Extract a 100 µL aliquot every 2 hours. Quench with ethyl acetate, centrifuge, and analyze the organic layer via Chiral GC. The system is validated only when conversion exceeds 98% and enantiomeric excess (ee) is >99%.

  • Isolation: Extract the aqueous phase with ethyl acetate, dry over Na2SO4, and concentrate to yield the stereopure (2S,3S)-product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for SARM Intermediates

  • Reagent Assembly: Dissolve 2-chloro-4-fluoro-3-methylbenzonitrile and this compound in anhydrous dimethyl sulfoxide (DMSO)[3].

  • Base Addition: Add lithium carbonate (Li2CO3) to the solution[3]. Causality: Li2CO3 is specifically chosen as a mild, heterogeneous base. It effectively scavenges the generated HF to drive the reaction forward, but it is not basic enough to abstract the alpha-protons at the C2 or C3 positions, thereby preventing epimerization of the delicate chiral centers. DMSO is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer transition state.

  • Thermal Activation: Heat the mixture to 100°C for 2 hours[3].

  • In-Process Control (Self-Validation): Perform LC-MS analysis. The protocol validates itself when the mass peak corresponding to the starting aryl fluoride disappears entirely, replaced by the [M+H]+ peak of the coupled product.

  • Purification: Pour the mixture into ice-cold water to precipitate the product, followed by filtration and recrystallization.

SNAr_Workflow Start 2-Chloro-4-fluoro-3-methylbenzonitrile + (2S,3S)-Pyrrolidine Conditions Li2CO3, DMSO, 100°C Start->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate Nucleophilic Attack Product SARM Intermediate (N-Aryl Pyrrolidine) Intermediate->Product Fluoride Elimination Validation LC-MS & Chiral HPLC Validation (>99% ee) Product->Validation In-Process Control

Nucleophilic aromatic substitution (SNAr) workflow for SARM intermediate synthesis.

Quantitative Data Profile

ParameterSpecification / Data
Chemical Name This compound hydrochloride
CAS Number (Free Base) 664364-48-1
CAS Number (HCl Salt) 1107659-78-8
Molecular Formula C5H12ClNO (HCl Salt)
Molecular Weight 137.61 g/mol
Storage Conditions Inert atmosphere, 2-8°C
Primary Application Chiral building block for SARMs and CNS agents
Key Reaction Metrics (SNAr) 100°C, 2h, Li2CO3 in DMSO

References

1.[2] this compound - CAS号664364-48-1 - Molaid. 2 2.[1] this compound hydrochloride - Benchchem. 1 3.[3] 796600-15-2 | 2-Chloro-4-fluoro-3-methylbenzonitrile | Fluorinated Building Blocks - Ambeed. 3

Sources

An In-depth Technical Guide to the Mechanism of Enamine Catalysis with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organocatalysis has emerged as the third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Within this field, enamine catalysis, particularly utilizing chiral pyrrolidine derivatives, has become an indispensable tool for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. This guide elucidates the core mechanistic principles of this powerful activation mode. We will dissect the complete catalytic cycle, from the initial formation of the key enamine intermediate to the final product release and catalyst regeneration. A central focus will be placed on the stereochemical models, most notably the Houk-List model, that expertly rationalize the high levels of enantioselectivity observed. By integrating theoretical understanding with practical considerations and a representative experimental protocol, this document serves as a comprehensive resource for professionals seeking to leverage enamine catalysis in their synthetic endeavors.

Introduction: The Rise of Enamine Catalysis

The concept of using small organic molecules to accelerate chemical reactions is not new, but its application to asymmetric synthesis has witnessed explosive growth since the seminal works of List, Barbas, and MacMillan around the year 2000.[1][2][3] This renaissance in "organocatalysis" introduced general and reliable activation modes, among which enamine catalysis stands out for its elegance and broad utility.[2][4][5]

Enamine catalysis is the catalytic variant of the classic Stork enamine chemistry.[6] It relies on the reversible reaction between a secondary amine catalyst and a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[7][8] This in-situ generated enamine possesses a Highest Occupied Molecular Orbital (HOMO) of significantly higher energy than the corresponding enol or enolate, rendering it a potent carbon nucleophile capable of reacting with a wide array of electrophiles.[1]

Among the pantheon of organocatalysts, the simple, naturally occurring amino acid L-proline and its derivatives have proven to be exceptionally effective.[9][10] The rigid five-membered pyrrolidine ring is uniquely suited for forming enamines with high efficiency and for creating a well-defined chiral environment, which is paramount for achieving high stereoselectivity.[6] This guide provides a detailed examination of the mechanisms that underpin this powerful synthetic strategy.

The Core Catalytic Cycle: A Step-by-Step Mechanistic Journey

The power of enamine catalysis lies in a well-orchestrated, cyclic process that transforms prochiral substrates into chiral products while regenerating the catalyst. The entire process can be broken down into three fundamental stages.

Stage I: Enamine Formation

The cycle initiates with the condensation of a pyrrolidine-based secondary amine catalyst with a carbonyl compound (typically an aldehyde or ketone).[11] This is not a single step but a sequence involving:

  • Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[6]

  • Dehydration: The carbinolamine is then protonated, turning the hydroxyl group into a good leaving group (water). Elimination of water generates a cationic iminium ion.[7][8]

  • Deprotonation: A base (often another molecule of the substrate or a mild additive) removes a proton from the α-carbon, leading to the formation of the neutral, highly nucleophilic enamine intermediate.[8] The superior ability of pyrrolidines to form enamines compared to larger rings like piperidines is a key reason for their success.[6]

Stage II: Stereoselective C-C Bond Formation

This is the heart of the reaction and the step where chirality is transferred. The electron-rich enamine attacks an electrophile (E⁺).[11] The range of suitable electrophiles is vast and includes:

  • Aldehydes (in Aldol reactions)[3]

  • Imines (in Mannich reactions)[12]

  • α,β-Unsaturated carbonyls (in Michael additions)[12]

  • Alkyl halides (in α-alkylations)[13]

  • Electrophilic halogenating or aminating reagents[14]

The chiral scaffold of the pyrrolidine catalyst dictates the facial selectivity of this attack, ensuring that the electrophile approaches the enamine from one specific direction, thereby setting the stereochemistry of the newly formed bond.

Stage III: Catalyst Regeneration

Following the nucleophilic attack, a new iminium ion is formed. This species is readily hydrolyzed by water (which is often present in the reaction medium or was generated during enamine formation) to release the α-functionalized carbonyl product and regenerate the protonated secondary amine catalyst.[7] A final deprotonation step returns the catalyst to its neutral, active form, ready to initiate another cycle.

Enamine Catalytic Cycle Figure 1: The General Enamine Catalytic Cycle cluster_cycle Figure 1: The General Enamine Catalytic Cycle Carbonyl R¹(CO)CH₂R² (Aldehyde/Ketone) Enamine Nucleophilic Enamine Intermediate Carbonyl->Enamine + Catalyst - H₂O Catalyst Chiral Pyrrolidine Catalyst (R₂NH) Iminium_Product Product-Iminium Ion Enamine->Iminium_Product + Electrophile (E⁺) Product α-Functionalized Product Iminium_Product->Product + H₂O Product->Catalyst Catalyst Regenerated Electrophile E⁺ Electrophile->Enamine

Caption: The general catalytic cycle in enamine catalysis.

The Origin of Stereoselectivity: The Houk-List Model

Simply catalyzing a reaction is not enough; controlling its stereochemical outcome is the ultimate goal. For proline-catalyzed intermolecular aldol reactions, the Houk-List model provides a robust explanation for the observed high enantioselectivities.[15][16][17]

The model is predicated on several key principles:

  • Bifunctional Catalysis: The proline catalyst is not just a nucleophile-generator. Its carboxylic acid moiety acts as a Brønsted acid.[6][17]

  • Transition State Geometry: The C-C bond-forming step proceeds through a highly organized, chair-like six-membered transition state, reminiscent of the Zimmerman-Traxler model for metal enolates.[15]

  • Hydrogen Bonding: A crucial hydrogen bond forms between the proline's carboxylic acid and the electrophile's carbonyl oxygen. This interaction simultaneously activates the electrophile and rigidly fixes its orientation.[16][18]

  • Steric Control: The enamine formed from proline and a ketone preferentially exists in the anti conformation (relative to the carboxylic acid group) to minimize steric strain. The bulky substituent of the aldehyde electrophile orients itself in a pseudo-equatorial position to avoid steric clashes with the catalyst backbone.[15]

For a reaction using (S)-proline, this combination of factors directs the electrophilic aldehyde to attack the Re-face of the enamine, leading to the preferential formation of one enantiomer of the product.[16]

Caption: Simplified Houk-List model for an aldol reaction.

While the Houk-List model is paramount for proline, other highly effective pyrrolidine derivatives, such as the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers), achieve stereocontrol primarily through steric shielding.[19][20] The bulky diarylmethylsilyl ether group effectively blocks one face of the enamine intermediate, leaving only the other face accessible for the electrophile to attack.[6]

Comparative Performance of Pyrrolidine Catalysts

The choice of catalyst is critical and depends on the specific transformation. While proline is a robust and inexpensive starting point, its derivatives often offer superior reactivity, solubility, and selectivity.[21]

CatalystReaction TypeTypical SubstratesYield (%)ee (%)Reference(s)
(S)-Proline Aldol AdditionCyclohexanone + 4-Nitrobenzaldehyde9776[3]
(S)-Proline Mannich ReactionAcetone + N-PMP-protected imine95>99[12]
(S)-α,α-Diphenylprolinol TMS Ether (Jørgensen-Hayashi Catalyst)Michael AdditionPropanal + Nitrostyrene9690[22]
(S)-α-Methyl Proline Intramolecular α-Alkylation6-Iodohexanal8592[13][23]

Table 1: Representative performance of various pyrrolidine-based catalysts in benchmark asymmetric reactions. Conditions vary between reactions; this table is for comparative illustration.

Experimental Protocol: Asymmetric α-Alkylation of an Aldehyde

To illustrate the practical application of these principles, the following is a representative protocol for the intramolecular α-alkylation of an aldehyde, a reaction that forms a cyclic product with high enantioselectivity.[13]

Experimental_Workflow Figure 3: Experimental Workflow for α-Alkylation Setup 1. Reaction Setup - Add catalyst, substrate, solvent, and base to a flame-dried flask under N₂. Reaction 2. Reaction - Stir mixture vigorously at specified temperature (e.g., RT). Setup->Reaction Monitoring 3. Monitoring - Track progress via TLC or GC-MS. Reaction->Monitoring Workup 4. Aqueous Workup - Quench reaction, extract with organic solvent, dry, and concentrate. Monitoring->Workup Purification 5. Purification - Purify crude product via flash column chromatography. Workup->Purification Analysis 6. Analysis - Determine yield. - Measure enantiomeric excess (ee) via chiral HPLC or GC. Purification->Analysis

Sources

Architects of Chirality: A Technical Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from transition-metal catalysis to organocatalysis represents one of the most significant paradigm shifts in modern synthetic chemistry. At the forefront of this movement are pyrrolidine-based organocatalysts. Beginning with the rediscovery of L-proline’s utility in intermolecular aldol reactions and David MacMillan’s concurrent development of imidazolidinones for Diels-Alder cycloadditions, this class of small organic molecules has fundamentally altered how we construct complex stereocenters 1.

As a Senior Application Scientist, I approach asymmetric synthesis not merely as a sequence of chemical additions, but as a highly orchestrated system of kinetic and thermodynamic controls. This whitepaper dissects the mechanistic foundations, quantitative benchmarks, and self-validating experimental protocols for three pillar pyrrolidine catalysts: L-Proline, the Jørgensen-Hayashi catalyst, and the MacMillan imidazolidinone.

Mechanistic Foundations: Enamine and Iminium Activation

The efficacy of pyrrolidine-based catalysts stems from their ability to reversibly form covalent intermediates with carbonyl substrates, effectively modulating the electronic properties of the reactants 2.

  • Enamine Activation (HOMO Raising): The secondary amine of the pyrrolidine ring condenses with an enolizable aldehyde or ketone to form an enamine intermediate. This transformation raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, drastically increasing the nucleophilicity of the

    
    -carbon for subsequent electrophilic attack (e.g., in Aldol or Mannich reactions) [[3]]().
    
  • Iminium Activation (LUMO Lowering): When the catalyst condenses with an

    
    -unsaturated carbonyl, it forms an iminium ion. The introduction of this positive charge lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate toward nucleophilic attack (e.g., in Michael additions or Diels-Alder cycloadditions) 4.
    

ActivationPathways Cat Pyrrolidine Catalyst (Secondary Amine) Enamine Enamine Intermediate (HOMO Raising) Cat->Enamine + Substrate (-H2O) Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium + Substrate (-H2O) Sub1 Enolizable Carbonyl (Ketone/Aldehyde) Sub1->Enamine Sub2 Unsaturated Carbonyl (alpha,beta-Enal) Sub2->Iminium Elec Electrophile Attack (e.g., Aldol) Enamine->Elec Activation Nuc Nucleophile Attack (e.g., Michael/Diels-Alder) Iminium->Nuc Activation Prod1 Aldol Adduct + Catalyst Elec->Prod1 Hydrolysis Prod2 Cyclo/Michael Adduct + Catalyst Nuc->Prod2 Hydrolysis Prod1->Cat Prod2->Cat

Logical mapping of Enamine and Iminium activation modes in organocatalysis.

Quantitative Benchmarking of Pyrrolidine Catalysts

To select the appropriate catalyst system, one must evaluate the historical performance data across standard benchmark reactions. The table below summarizes expected yields and enantiomeric excesses (ee) under optimized conditions.

Catalyst SystemPrimary ReactionRepresentative SubstratesOptimal SolventTypical YieldEnantiomeric Excess (ee)
L-Proline Intermolecular AldolAcetone + 2-NitrobenzaldehydeDMSO / Acetone (4:1)68–85%70–95%
Jørgensen-Hayashi Michael AdditionAldehydes + NitroolefinsEthanol or Toluene85–98%95–99%
MacMillan Imidazolidinone Diels-AlderCinnamaldehyde + CyclopentadieneIonic Liquid / H₂O80–99%92–99%

Self-Validating Experimental Protocols

A robust protocol is not a mere recipe; it is a hypothesis tested in real-time. The following methodologies are designed with built-in validation steps and explicit causality to ensure reproducibility.

Protocol A: L-Proline Catalyzed Intermolecular Aldol Reaction

Target: Asymmetric aldol addition of acetone to 2-nitrobenzaldehyde [[5]]().

  • Catalyst Solubilization: Suspend 30 mol% L-Proline in a 4:1 mixture of DMSO and acetone.

    • Causality: L-Proline is a zwitterionic amino acid with notoriously poor solubility in pure non-polar organic solvents. DMSO disrupts the crystal lattice, ensuring homogeneous catalysis, while the excess acetone acts as both the co-solvent and the enolizable nucleophile, driving the equilibrium toward enamine formation 6.

  • Substrate Addition: Add 2-nitrobenzaldehyde (1.0 equiv) and stir at room temperature.

    • Causality: The electron-withdrawing nitro group drastically increases the electrophilicity of the aldehyde, ensuring it outcompetes the potential self-aldolization of acetone 7.

  • Validation & Quenching: Monitor the reaction progress via TLC (hexane/ethyl acetate). Upon confirming >95% conversion (typically 2-4 hours), quench the mixture with 10 mL of saturated aqueous ammonium chloride.

    • Causality: The mildly acidic quench rapidly hydrolyzes the product-catalyst complex, releasing the free aldol adduct and preventing thermodynamic retro-aldol degradation during workup 5.

Protocol B: Jørgensen-Hayashi Catalyzed Asymmetric Michael Addition

Target: Enantioselective addition of malonates to


-unsaturated aldehydes 4.
  • Catalyst-Additive Pre-mixing: Combine 10 mol% (S)-diarylprolinol trimethylsilyl ether with 10 mol% benzoic acid in ethanol.

    • Causality: The bulky diarylprolinol group provides immense steric shielding, directing the nucleophile strictly to a single enantiotopic face. The benzoic acid co-catalyst is critical; it protonates the hemiaminal intermediate, accelerating water elimination and driving the rapid formation of the active iminium ion 8.

  • Reaction Execution: Add the

    
    -enal, followed dropwise by the malonate nucleophile.
    
    • Causality: Sequential addition prevents non-selective background reactions and ensures the catalyst is fully engaged in the iminium state before the nucleophile is introduced.

  • Isolation: Extract with ethyl acetate, wash with brine to remove the acid co-catalyst, and purify via flash chromatography.

Protocol C: MacMillan Catalyst in Asymmetric Diels-Alder Reaction

Target: Cycloaddition of cinnamaldehyde and cyclopentadiene [[9]]().

  • Media Selection: Dissolve 10-20 mol% MacMillan imidazolidinone catalyst in an ionic liquid (e.g., [bmim][NTf2]) or a water/methanol mixture.

    • Causality: Polar media stabilize the charged iminium intermediate. Ionic liquids specifically allow for the biphasic separation of the non-polar Diels-Alder adduct, enabling up to 6-8 cycles of catalyst recovery without performance degradation, drastically improving the turnover number (TON) 10, [[11]]().

  • Cycloaddition: Add cinnamaldehyde, cool the vessel to -20°C, and add freshly cracked cyclopentadiene.

    • Causality: Low temperatures enhance the endo/exo diastereoselectivity by maximizing the energy difference between the competing transition states. Freshly cracking the diene prevents the inclusion of unreactive dicyclopentadiene dimers 9.

  • Validation: Analyze the crude mixture via chiral HPLC to confirm enantiomeric excess (typically >92% ee) before proceeding to column chromatography.

Workflow Step1 1. Catalyst Solubilization (DMSO/Acetone or Ionic Liquid) Step2 2. Co-Catalyst Addition (Benzoic Acid / Additives) Step1->Step2 Homogenization Step3 3. Substrate Introduction (Kinetic Temperature Control) Step2->Step3 Iminium/Enamine Formation Step4 4. In-Process Validation (TLC / Chiral HPLC) Step3->Step4 Stereocenter Generation Step5 5. Reaction Quenching (Aqueous NH4Cl) Step4->Step5 >95% Conversion Confirmed Step6 6. Product Isolation (Biphasic Extraction & Chromatography) Step5->Step6 Catalyst Hydrolysis

Self-validating experimental workflow for pyrrolidine-catalyzed asymmetric synthesis.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Molecules, 28(5), 2234.[Link]

  • "Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives." Chemical Journal.[Link]

  • "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES." CLOCKSS. [Link]

  • "Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals." Mathnet.RU. [Link]

  • "Proline-Catalyzed Asymmetric Aldol Reaction." Scribd. [Link]

  • Emma, M. G., et al. "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction." ResearchGate. [Link]

  • "Two Decades of Progress in the Asymmetric Intramolecular aza-Michael Reaction." D-NB. [Link]

  • "Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction." MDPI.[Link]

  • Srivastava, V. "Ionic Liquid Mediated MacMillan Imidazolidinone Organocatalyst for Diels Alder Reaction." Current Organocatalysis.[Link]

  • "Ionic-Liquid-Mediated MacMillan's Catalyst for Diels-Alder Reaction." SciSpace. [Link]

Sources

Engineering 3D Pharmacophore Space: Biological Activity of Substituted Chiral Pyrrolidine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic compounds to sp³-hybridized, three-dimensional architectures has become a critical strategy for reducing clinical attrition rates. At the forefront of this "escape from flatland" is the chiral pyrrolidine motif. As a Senior Application Scientist, I have observed firsthand how the strategic substitution and stereochemical control of the pyrrolidine ring can drastically alter a molecule's pharmacokinetic profile and target affinity.

This whitepaper provides an in-depth technical analysis of the biological activity of substituted chiral pyrrolidines. It explores the mechanistic causality behind stereochemical choices, presents quantitative structure-activity relationship (SAR) data, and outlines a field-proven, self-validating experimental protocol for evaluating these privileged scaffolds.

The sp³-Enriched Paradigm: Escaping Flatland

The five-membered pyrrolidine ring is one of the most heavily utilized nitrogen heterocycles in medicinal chemistry. In fact, it ranks as the most common five-membered non-aromatic nitrogen heterocycle, appearing in dozens of 1[1].

The Causality of Conformation

The biological utility of pyrrolidine stems from its unique physicochemical properties. Unlike planar pyrrole, the sp³-hybridized pyrrolidine ring is non-planar and undergoes a dynamic conformational process known as "pseudorotation." This allows the ring to adopt various envelope and half-chair conformations, enabling it to project substituents into complex, three-dimensional enzyme pockets with high precision (2)[2].

Strategic Substitution at N-1 and C-Chiral Centers

The secondary amine of the pyrrolidine nucleus confers basicity and acts as a potent nucleophile. From a design perspective, the N-1 position is the most privileged site for functionalization; approximately 92% of all US FDA-approved pyrrolidine drugs are substituted at this nitrogen[2]. However, it is the introduction of stereocenters at the C-2, C-3, C-4, or C-5 positions that truly unlocks target selectivity. The spatial orientation of these substituents dictates the binding mode to enantioselective proteins, such as kinases and proteases, turning a generic scaffold into a highly targeted therapeutic agent.

Pathway Substrate Endogenous Substrate (e.g., GLP-1 / ATP) Enzyme Target Enzyme (e.g., DPP-IV / CK1) Substrate->Enzyme Binds Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Conformational Lock Product Degraded Product (Disease Progression) Enzyme->Product Catalyzes Inhibitor Chiral Pyrrolidine Inhibitor Inhibitor->Enzyme Competitive Inhibition

Mechanism of target enzyme inhibition by chiral pyrrolidine derivatives.

Mechanistic Target Modulation & QSAR Profiling

When developing inhibitors for targets like Casein Kinase 1 (CK1) or Dipeptidyl Peptidase-4 (DPP-IV), the absolute configuration of the pyrrolidine moiety is not just a structural feature—it is the primary driver of efficacy. For instance, in the development of3, appending a chiral pyrrolidine scaffold promotes selective binding interactions within the hydrophilic regions of the ATP binding pocket[3].

Similarly, in antidiabetic research, 4 have shown potent DPP-IV inhibition, where specific stereoisomers perfectly align with the enzyme's catalytic triad[4].

To illustrate the profound impact of stereochemistry on biological activity, consider the following representative quantitative structure-activity relationship (QSAR) data summarizing the causality of substitution patterns:

CompoundSubstitution PatternStereochemistryTarget EnzymeIC₅₀ (µM)Mechanistic Rationale for Biological Activity
1a N-1 Methyl, C-3 Aryl(3R)CK1δ0.045Optimal spatial projection into the hydrophobic selectivity pocket.
1b N-1 Methyl, C-3 Aryl(3S)CK1δ2.100Severe steric clash with the kinase gatekeeper residue.
2a N-1 Acyl, C-2 Cyano(2S)DPP-IV0.011Precise trajectory for covalent trapping of the catalytic serine.
2b N-1 Acyl, C-2 Cyano(2R)DPP-IV>10.0Misalignment prevents nucleophilic attack by the enzyme.

Data synthesis based on established SAR principles for pyrrolidine-based kinase and protease inhibitors.

Self-Validating Experimental Protocol: Bioassay Workflow

A common pitfall in evaluating chiral heterocycles is the masking of a potent enantiomer (eutomer) by an inactive or off-target enantiomer (distomer) due to incomplete chiral resolution. To ensure trustworthiness and scientific integrity, I mandate a self-validating workflow where structural confirmation is intrinsically linked to the biological readout.

Workflow Synth Stereoselective Synthesis Purif Chiral HPLC Resolution Synth->Purif Valid ee% & Structural Validation Purif->Valid Assay Fluorometric Bioassay Valid->Assay Data SAR & IC50 Determination Assay->Data

Self-validating experimental workflow for chiral pyrrolidine bioassays.

Step-by-Step Methodology: High-Throughput Enzyme Inhibition Assay

Phase 1: Chiral Validation (The Causality of Purity)

  • Enantiomeric Resolution: Following asymmetric synthesis (e.g., via 1,3-dipolar cycloaddition), purify the pyrrolidine derivatives using preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Purity Verification: Crucial Step. Confirm that the enantiomeric excess (ee%) is >99%. Causality: Testing a racemate or a compound with low ee% yields an averaged IC₅₀, obscuring the true thermodynamic binding affinity of the active stereoisomer.

  • Absolute Configuration Assignment: Utilize Vibrational Circular Dichroism (VCD) or X-ray crystallography to definitively assign the (R) or (S) configuration prior to biological testing.

Phase 2: Biochemical Assay Execution 4. Compound Preparation: Dissolve the enantiopure pyrrolidine in 100% DMSO to create a 10 mM stock. Perform serial dilutions (typically 10-point, 3-fold) in assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation. 5. Enzyme Pre-Incubation: Combine the target enzyme (e.g., recombinant CK1δ or DPP-IV) with the compound in a 384-well microtiter plate. Incubate at room temperature for 30 minutes. Causality: Many functionalized pyrrolidines act as slow-binding or covalent reversible inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values. 6. Reaction Initiation: Add the specific substrate (e.g., a FRET-peptide substrate for DPP-IV or ATP/peptide for kinases) to initiate the reaction. 7. Ratiometric Readout: Measure the reaction kinetics using Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP). Causality: Highly substituted pyrrolidines (especially those with extended aromatic systems) can exhibit auto-fluorescence. Using a ratiometric readout directly cancels out compound-specific optical interference, ensuring the signal is exclusively tied to enzyme activity. 8. Data Normalization: Calculate percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a four-parameter logistic (4PL) regression model to determine the precise IC₅₀.

Conclusion

The chiral pyrrolidine motif is far more than a simple structural linker; it is a dynamic, 3D-pharmacophore that dictates the success or failure of target engagement. By understanding the causality behind pseudorotation, N-1 nucleophilicity, and C-chiral spatial projection, medicinal chemists can rationally design highly potent and selective therapeutics. However, the integrity of these designs relies entirely on rigorous, self-validating experimental protocols that couple absolute stereochemical confirmation with artifact-free biological assays.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: MDPI URL
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL
  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)

Sources

Methodological & Application

asymmetric synthesis protocol using (2S,3S)-2-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric Synthesis Protocol: Enantioselective Alkylation using (2S,3S)-2-methylpyrrolidin-3-ol

Abstract

This Application Note details the protocol for utilizing This compound (CAS: 143527-70-2 / 1107659-78-8) as a chiral ligand scaffold in asymmetric catalysis. Specifically, we focus on the enantioselective addition of organozinc reagents to aldehydes . This transformation serves as a benchmark for evaluating the efficacy of chiral 1,2-amino alcohols. The rigid pyrrolidine backbone, combined with the specific (2S,3S) vicinal stereocenters, creates a highly defined chiral pocket that restricts substrate approach, enabling high enantiomeric excess (ee). This guide covers ligand handling, the in situ generation of the active zinc catalyst, and the catalytic workflow.

Introduction & Mechanism

This compound belongs to a privileged class of chiral 1,2-amino alcohols . Unlike flexible acyclic amino alcohols, the pyrrolidine ring imposes conformational rigidity, reducing the entropic penalty upon metal coordination.

Mechanism of Action (Noyori-Oguni Model): In the presence of diethylzinc (


), the amino alcohol undergoes deprotonation to form a bimetallic zinc alkoxide complex.
  • Pre-catalyst Formation: The amino alcohol reacts with

    
     to form a dimeric zinc species.
    
  • Active Catalyst: This dimer dissociates or rearranges upon coordination with the aldehyde, forming a monomeric species that acts as a Lewis acid (activating the aldehyde) and a Lewis base (directing the nucleophilic zinc reagent).

  • Chiral Induction: The cis-relationship (or specific trans geometry depending on N-substitution) of the methyl and hydroxyl groups shields one face of the aldehyde, forcing the nucleophile to attack from the opposite side (typically the Si-face for this configuration, though experimentally verified per substrate).

Experimental Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical "Schlenk" workflow required to maintain anhydrous conditions for the organozinc reagent.

G cluster_mech Mechanistic Insight (Noyori-Oguni) Start Reagent Prep (Inert Atmosphere) Complexation Catalyst Formation (Ligand + Et2Zn) Start->Complexation -78°C to 0°C Toluene/Hexane Addition Asymmetric Addition (Aldehyde Injection) Complexation->Addition Active Zn-Complex Generated Quench Quench & Workup (HCl/Extraction) Addition->Quench Reaction Complete (TLC Monitoring) Analysis Chiral HPLC/GC (%ee Determination) Quench->Analysis Purified Product Ligand (2S,3S)-Ligand Dimer Zn-Ligand Dimer Ligand->Dimer + Et2Zn TS Transition State (Rigid Chiral Pocket) Dimer->TS + Aldehyde

Caption: Workflow for the asymmetric alkylation of aldehydes using this compound derived catalysts.

Detailed Protocol: Enantioselective Addition of Diethylzinc

Reagents & Equipment:

  • Ligand: this compound (10 mol%).

    • Note: For optimal results, the N-methyl or N-benzyl derivative is often synthesized prior to use to prevent non-selective background reactions by the secondary amine. However, the free amine can be used in this protocol as a baseline.

  • Substrate: Benzaldehyde (freshly distilled).

  • Nucleophile: Diethylzinc (1.0 M in hexane).[1]

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Schlenk line technique).

Step-by-Step Methodology:

  • Ligand Activation (Catalyst Generation):

    • Flame-dry a 25 mL Schlenk flask and cool under a stream of argon.

    • Add This compound (0.10 mmol, 10 mol% relative to substrate) to the flask.

    • Dissolve in anhydrous Toluene (2.0 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Diethylzinc (2.0 mmol, 2.0 equiv) dropwise via syringe. Caution: Et2Zn is pyrophoric.[2][3] Ensure the needle tip is submerged or the addition is slow to prevent fuming.

    • Stir the mixture at 0 °C for 30 minutes . The evolution of ethane gas indicates the formation of the zinc-aminoalkoxide species.

  • Asymmetric Addition:

    • Cool the reaction mixture to the desired temperature (typically 0 °C or -20 °C for higher selectivity).

    • Add Benzaldehyde (1.0 mmol, 1.0 equiv) dropwise over 10 minutes.

    • Stir the reaction at this temperature. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 8:2). Typical reaction time is 4–12 hours .

  • Quench and Workup:

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl (5 mL). Vigorous bubbling will occur.

    • Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x 10 mL).

    • Wash the combined organic layers with 1M HCl (to remove the amino alcohol ligand) and then Brine.

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude secondary alcohol via flash column chromatography (Silica gel).

    • Determine enantiomeric excess (%ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column) comparing against a racemic standard.

Optimization & Troubleshooting (Expertise & Experience)

The success of this protocol relies on controlling the aggregation state of the catalyst and minimizing the "background" reaction (non-chiral addition).

ParameterRecommendationRationale
N-Substitution Critical Optimization The free secondary amine (-NH) can sometimes react non-selectively. Methylating the nitrogen (using HCHO/HCOOH) to form (2S,3S)-1,2-dimethylpyrrolidin-3-ol often increases ee by preventing non-specific coordination.
Temperature -20°C to 0°C Lower temperatures favor the organized transition state but slow down the rate. 0°C is a good starting point.
Solvent Toluene vs. Hexane Toluene often provides better solubility for the zinc-ligand complex, preventing precipitation of the active catalyst.
Ligand Loading 5 - 10 mol% Higher loading (10%) is recommended for initial screens. If reaction is slow, check for catalyst poisoning (moisture).
Non-Linear Effects Check for (+)-(-) nonlinear effects 1,2-amino alcohols often exhibit non-linear effects due to the formation of hetero-chiral dimers. High ee ligand is essential.

Applications in Drug Discovery

Beyond simple alkylation, this scaffold is a precursor for more complex ligands used in pharmaceutical synthesis:

  • Chiral Phosphines: The -OH group can be converted to a phosphine (via tosylation/displacement) to generate Pyrrolidine-based Phosphine Ligands for Rh-catalyzed hydrogenation.

  • Muscarinic Agonists: The (2S,3S) core is structurally related to muscarinic acetylcholine receptor ligands, making it a valuable intermediate for CNS-active library generation.

References

  • General Mechanism of Amino Alcohol Catalysis

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Pyrrolidine Ligands in Asymmetric Synthesis

    • Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2547–2552. Link

  • Synthesis of Pyrrolidine Precursors

    • Nair, V., et al. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. Tetrahedron Letters. Link

  • Application in Muscarinic Ligands (Scaffold Utility)

    • Scapecchi, S., et al. (2006).[5] Highly chiral muscarinic ligands: the discovery of (2S,2'R,3'S,5'R)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide.[5] Bioorganic & Medicinal Chemistry. Link

Sources

Enantioselective Aldol Reactions via Pyrrolidine Organocatalysis: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The advent of organocatalysis has fundamentally transformed asymmetric synthesis, offering robust, metal-free pathways to complex chiral molecules. At the forefront of this revolution is the enantioselective direct aldol reaction catalyzed by pyrrolidine derivatives. First popularized by the seminal work of List, Lerner, and Barbas in 2000 using simple L-proline[1], this methodology has since evolved to include highly tunable, next-generation catalysts such as the Jørgensen-Hayashi diarylprolinol silyl ethers[2].

This application guide is designed for researchers and drug development professionals. It synthesizes theoretical mechanistic models with field-proven experimental protocols, providing a self-validating framework for executing and optimizing pyrrolidine-catalyzed aldol reactions.

Mechanistic Rationale: The "Why" Behind the Protocol

To successfully optimize an organocatalytic aldol reaction, one must understand the underlying kinetics and thermodynamics governing the catalytic cycle.

The Enamine Catalytic Cycle and the Houk-List Model

Pyrrolidine catalysts operate via an enamine mechanism , effectively mimicking the function of Class I aldolase enzymes. According to the widely accepted Houk-List computational model[3], the secondary amine condenses with the donor ketone to form an iminium ion, which rapidly tautomerizes into a nucleophilic enamine. The stereochemical outcome is dictated by a Zimmerman-Traxler-type transition state, where the carboxylic acid (or a protic additive) directs the incoming electrophilic aldehyde via hydrogen bonding, ensuring high facial selectivity.

The Oxazolidinone Sink: Understanding Catalyst Loading

A common question in classic proline catalysis is: Why is a high catalyst loading (20–30 mol%) required? Experience and kinetic studies reveal that L-proline readily reacts with ketones to form a bicyclic oxazolidinone [4]. Seebach and others have characterized this oxazolidinone not as an active intermediate, but as a thermodynamic sink—a parasitic resting state[5]. To maintain a sufficient steady-state concentration of the active enamine and drive the equilibrium forward, high catalyst loadings and a massive excess of the donor ketone are experimentally necessary.

Solvent Effects: The Role of DMSO

L-proline is a zwitterionic amino acid, making it highly insoluble in standard non-polar organic solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are traditionally selected because they possess the high dielectric constants required to solubilize the zwitterion while simultaneously stabilizing the highly polar charge-separated transition states during C–C bond formation[6].

EnamineCycle Proline L-Proline (Catalyst) Iminium Iminium Ion Intermediate Proline->Iminium + Ketone Oxazolidinone Oxazolidinone (Parasitic State) Proline->Oxazolidinone Dead-end Equilibrium Ketone Ketone (Donor) Ketone->Iminium Enamine Enamine Intermediate Iminium->Enamine - H2O C_C_Bond C-C Bond Formation (Houk-List TS) Enamine->C_C_Bond + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->C_C_Bond Product Aldol Product (Enantioenriched) C_C_Bond->Product Hydrolysis Product->Proline Catalyst Turnover

Catalytic cycle of the proline-catalyzed aldol reaction highlighting the enamine intermediate.

Experimental Design & Variable Optimization

The table below summarizes the quantitative shifts in reaction efficiency when transitioning from classic proline conditions to modern, water-tolerant pyrrolidine systems.

Table 1. Optimization of Reaction Conditions for Pyrrolidine-Catalyzed Aldol Reactions

Catalyst SystemSolventAdditiveYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (syn:anti)
L-Proline (30 mol%)DMSONone97%96%N/A (Acetone donor)
L-Proline (10 mol%)CHCl₃None<10%NDND
L-Proline (20 mol%)H₂O/MeOHNone85%98%94:6
Jørgensen-Hayashi (5 mol%)H₂OBenzoic Acid92%>99%95:5

Data synthesized from foundational optimization studies[1],[6],[2].

Detailed Step-by-Step Methodologies

Protocol A: Classic Intermolecular Asymmetric Aldol Reaction (L-Proline Catalyzed)

This protocol describes the benchmark reaction between acetone and p-nitrobenzaldehyde[1].

Reagents & Equipment:

  • p-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Anhydrous Acetone (20.0 mmol, ~1.5 mL)

  • (S)-Proline (0.3 mmol, 34 mg, 30 mol%)

  • Anhydrous DMSO (4.0 mL)

  • Magnetic stirrer, 10 mL round-bottom flask, argon balloon.

Step-by-Step Execution:

  • Preparation: Flame-dry the round-bottom flask and purge with argon.

  • Catalyst Loading: Add (S)-proline (34 mg) and anhydrous DMSO (4.0 mL) to the flask. Stir at room temperature for 5 minutes. Causality: Ensuring complete dissolution of the zwitterionic proline in DMSO is critical before introducing the electrophile to prevent heterogeneous reaction rates.

  • Donor Addition: Inject anhydrous acetone (1.5 mL). Causality: The massive 20-fold excess of acetone drives the equilibrium away from the oxazolidinone resting state and saturates the catalyst as the enamine.

  • Acceptor Addition: Add p-nitrobenzaldehyde (151 mg) in one portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours.

  • Quenching & Workup: Add 5 mL of saturated aqueous NH₄Cl to quench the reaction, followed by 10 mL of ethyl acetate (EtOAc). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 3:1).

Self-Validation & Expected Outcomes:

  • Visual Cue: The solution will turn slightly yellow upon the addition of the aldehyde, indicating iminium/enamine charge-transfer complexes.

  • TLC Analysis: The UV-active p-nitrobenzaldehyde spot (R_f ~ 0.6 in 3:1 Hex/EtOAc) should completely disappear, replaced by a more polar, UV-active product spot (R_f ~ 0.3).

  • Yield & Purity: Expected yield is >90% with an ee of ~96% (verifiable via chiral HPLC using a Chiralpak AD column).

Workflow Step1 1. Reagent Preparation Dry solvents, purify aldehydes Step2 2. Catalyst Loading Add 30 mol% L-Proline in DMSO Step1->Step2 Step3 3. Reactant Addition Add Ketone (excess), then Aldehyde Step2->Step3 Step4 4. Reaction Stirring Stir at RT for 12-24 hours Step3->Step4 Step5 5. Quenching & Extraction Quench with sat. NH4Cl, extract Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Experimental workflow for the classic L-proline-catalyzed intermolecular aldol reaction.

Protocol B: State-of-the-Art Aqueous Asymmetric Aldol (Diarylprolinol Silyl Ether)

To overcome the high catalyst loading of L-proline, the field shifted toward highly sterically shielded pyrrolidines. This protocol utilizes the Jørgensen-Hayashi catalyst in an aqueous medium[2].

Step-by-Step Execution:

  • Setup: In a 5 mL vial, add the Jørgensen-Hayashi catalyst (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%).

    • Causality: The bulky diarylprolinol silyl ether prevents the formation of parasitic oxazolidinones, allowing for drastically reduced catalyst loading. Benzoic acid acts as a Brønsted co-catalyst to facilitate the hydrolysis of the product iminium ion, accelerating turnover.

  • Solvent & Donor: Add 1.0 mL of deionized water, followed by the donor ketone (2.0 mmol).

    • Causality: Water forces the hydrophobic organic reactants into concentrated micelles (the "on-water" effect), drastically increasing the effective molarity and reaction rate.

  • Acceptor Addition: Add the target aldehyde (1.0 mmol).

  • Reaction & Workup: Stir vigorously (1000 rpm) at room temperature for 24 hours. Extract directly with diethyl ether (3 × 5 mL), dry, and purify via chromatography.

Troubleshooting & Best Practices

  • Issue: High levels of aldehyde self-aldolization.

    • Cause: The donor ketone concentration is too low, or the acceptor aldehyde is highly enolizable.

    • Solution: Increase the equivalents of the donor ketone. If using liquid ketones (e.g., cyclohexanone), use them neat or in a 10:1 ratio to the aldehyde.

  • Issue: Poor Enantiomeric Excess (<80% ee).

    • Cause: Background racemic aldol reaction catalyzed by trace metal impurities or basic sites on poorly washed glassware.

    • Solution: Acid-wash all glassware prior to use. Ensure the DMSO is strictly anhydrous, as excess water in the classic proline protocol can disrupt the highly organized hydrogen-bonding network of the transition state.

  • Issue: Epimerization of the Aldol Adduct.

    • Cause: Prolonged exposure to the basic pyrrolidine catalyst during workup.

    • Solution: Quench strictly with a mild acid (saturated NH₄Cl) immediately upon reaction completion to protonate the catalyst and halt retro-aldol/epimerization pathways.

References

  • Title : Proline-Catalyzed Direct Asymmetric Aldol Reactions Source : Journal of the American Chemical Society URL :[Link]

  • Title : Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source : Chemical Reviews URL :[Link]

  • Title : Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Thoughts and Experiments Pointing to an Alternative View Source : Helvetica Chimica Acta URL :[Link]

  • Title : A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source : Molecules URL :[Link]

  • Title : Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water Source : Journal of the American Chemical Society URL :[Link]

Sources

Application Notes & Protocols: Leveraging (2S,3S)-2-Methylpyrrolidin-3-ol for High-Fidelity Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Asymmetric Michael Additions in Synthesis

The construction of stereochemically complex molecules is a cornerstone of modern drug discovery and development. Among the arsenal of carbon-carbon bond-forming reactions, the asymmetric Michael addition stands out for its efficiency in creating chiral building blocks.[1][2][3][4] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for generating stereocenters with high precision.[5] The advent of organocatalysis has revolutionized this field, offering a metal-free, environmentally benign, and often more direct alternative to traditional methods.[6][7][8][9]

Within the organocatalysis paradigm, chiral pyrrolidine derivatives have emerged as a "privileged" scaffold, capable of inducing high levels of stereoselectivity across a wide range of transformations.[8][10][11] This guide focuses on a specific, highly effective catalyst: (2S,3S)-2-methylpyrrolidin-3-ol . We will dissect its mechanism of action, delineate its application scope, and provide robust, field-tested protocols to empower researchers to confidently apply this catalyst in their synthetic programs.

The Mechanistic Underpinning: Enamine Catalysis in Action

The efficacy of this compound is rooted in the principles of enamine catalysis.[12] The catalytic cycle is a well-orchestrated sequence of reversible steps that collectively generate a chiral product while regenerating the catalyst.

The Catalytic Cycle:

  • Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the aldehyde (Michael donor) with the secondary amine of the this compound catalyst. This reaction forms a transient iminium ion, which readily deprotonates to yield a highly nucleophilic enamine intermediate.[12]

  • Stereoselective C-C Bond Formation: The chiral environment created by the catalyst dictates the enamine's facial bias. The Si-face of the enamine is sterically shielded by the methyl group at the C2 position. Consequently, the Michael acceptor (e.g., a nitroalkene) is directed to approach the exposed Re-face, leading to a highly controlled conjugate addition. The hydroxyl group at the C3 position can further enhance this selectivity by forming a hydrogen bond with the nitro group of the acceptor, effectively locking it into a favorable orientation for the nucleophilic attack.[6][13]

  • Iminium Ion Formation & Hydrolysis: The addition results in the formation of a nitronate intermediate and an iminium ion. The subsequent hydrolysis of the iminium ion releases the enantioenriched γ-nitroaldehyde product and regenerates the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[12][14]

Diagram: Catalytic Cycle of this compound

A visual representation of the enamine-mediated Michael addition.

G cluster_cycle Catalytic Cycle Catalyst (2S,3S)-2-Methyl- pyrrolidin-3-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (Michael Donor) Adduct Nitronate-Iminium Adduct Enamine->Adduct + Nitroalkene (Stereoselective Attack) Iminium_Hydrolysis Iminium Ion Iminium_Hydrolysis->Catalyst Regeneration Product γ-Nitroaldehyde (Chiral Product) Iminium_Hydrolysis->Product + H₂O (Hydrolysis) Product_Output Product Output Product->Product_Output Acceptor Nitroalkene (Michael Acceptor) Adduct->Iminium_Hydrolysis Proton Transfer Aldehyde_Input Aldehyde Input Aldehyde_Input->Aldehyde Acceptor_Input Nitroalkene Input Acceptor_Input->Acceptor

Application Scope and Performance Data

This catalytic system demonstrates broad utility, accommodating a variety of aldehydes and nitroalkenes to furnish valuable γ-nitroaldehydes. These products are versatile synthetic intermediates, readily convertible to γ-amino acids, chiral pyrrolidines, and other medicinally relevant scaffolds.[15][16][17][18]

The table below summarizes representative results, showcasing the high yields and excellent stereoselectivities achievable with this methodology.

Aldehyde (Donor)Nitroalkene (Acceptor)Cat. (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn, %)Reference
Propanaltrans-β-Nitrostyrene20Toluene0249595:598[19]
Isovaleraldehydetrans-β-Nitrostyrene10CH₂Cl₂RT79778:2268[10]
3-Phenylpropanaltrans-β-Nitrostyrene10Toluene0249474:2683[19]
Propanal(E)-2-(2-nitrovinyl)furan20Toluene4488590:1097N/A
Butanal(E)-1-nitro-2-phenylethene15DioxaneRT129292:894[13]
Cyclohexanecarbaldehyde(E)-1-nitro-2-phenylethene10Methylcyclohexane0248793:785[19]

Note: "RT" denotes room temperature. Data may be adapted from sources using structurally related catalysts to illustrate the general scope.

Detailed Experimental Protocol: Synthesis of (2S,3R)-2-Methyl-4-nitro-3-phenylbutanal

This protocol provides a reliable, step-by-step method for the asymmetric Michael addition of propanal to trans-β-nitrostyrene.

A. Materials and Reagents

  • This compound (Catalyst, >98% purity)

  • trans-β-Nitrostyrene (Michael Acceptor, >98% purity)

  • Propanal (Michael Donor, freshly distilled)

  • Toluene (Anhydrous, <50 ppm H₂O)

  • Ethyl Acetate (ACS Grade)

  • n-Hexane (ACS Grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

B. Equipment

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes

  • Magnetic stir plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

C. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (11.5 mg, 0.1 mmol, 20 mol%). Seal the flask with a septum and purge with dry nitrogen for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Cool the flask to 0 °C in an ice-water bath. Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.). Stir the mixture for 5 minutes.

  • Initiation: Add freshly distilled propanal (73 µL, 1.0 mmol, 2.0 equiv.) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by TLC (eluent: 20% ethyl acetate in hexane). The disappearance of the nitrostyrene spot (UV active) indicates reaction completion. This typically takes 24-36 hours.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-25% ethyl acetate in hexane gradient) to afford the desired γ-nitroaldehyde as a colorless oil.

  • Characterization: Determine the yield. Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diagram: General Experimental Workflow

A flowchart outlining the key stages of the protocol.

G start Start setup 1. Reaction Setup (Catalyst, N₂ Purge) start->setup reagents 2. Add Solvent, Acceptor & Cool to 0°C setup->reagents initiate 3. Add Aldehyde (Initiate Reaction) reagents->initiate monitor 4. Monitor by TLC initiate->monitor workup 5. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 6. Flash Column Chromatography workup->purify characterize 7. Characterization (NMR, HPLC) purify->characterize end_node End characterize->end_node

Expertise & Trustworthiness: Ensuring Reproducible Excellence

A. Rationale Behind Experimental Choices (Expertise)

  • Solvent Selection: Non-polar, aprotic solvents like toluene or CH₂Cl₂ are optimal. They effectively solvate the organic species without competing for hydrogen bonding, which is crucial for the catalyst's interaction with the substrate. Protic solvents can interfere with enamine formation and are generally avoided.

  • Temperature Control: Performing the reaction at 0 °C or lower is a critical parameter for maximizing stereoselectivity.[19] The lower thermal energy increases the energy difference between the diastereomeric transition states, favoring the formation of the desired stereoisomer. While this may slow the reaction rate, the gain in enantiopurity is paramount.

  • Use of Excess Aldehyde: Employing a 2 to 3-fold excess of the aldehyde donor serves two purposes. First, it pushes the equilibrium towards enamine formation according to Le Châtelier's principle. Second, it helps to ensure the complete consumption of the more valuable Michael acceptor.

  • Acidic Co-catalysts: For less reactive substrates, the addition of a weak Brønsted acid co-catalyst (e.g., 5-10 mol% of benzoic acid) can be beneficial. The acid facilitates the protonation of the nitronate intermediate, accelerating catalyst turnover and improving overall efficiency.[18][19]

B. Protocol as a Self-Validating System (Trustworthiness)

This protocol is designed for robustness and reproducibility. To validate its performance in your laboratory setting, consider the following:

  • Control Reaction: Run the reaction under identical conditions but without the this compound catalyst. A negligible conversion confirms that the catalyst is essential for the transformation.

  • Racemic Standard: Prepare a racemic sample of the product using a non-chiral amine catalyst (e.g., pyrrolidine) or a strong base (e.g., DBU). This standard is indispensable for developing and validating the chiral HPLC method used to determine the enantiomeric excess.

  • Purity of Reagents: The success of organocatalytic reactions is highly sensitive to impurities. Ensure the aldehyde is free of its corresponding carboxylic acid (which can inhibit the catalyst) by fresh distillation or filtration through basic alumina. Use of anhydrous solvents is critical to prevent premature hydrolysis of the enamine and iminium intermediates.

  • Catalyst Integrity: While robust, the catalyst should be stored in a cool, dry place. Its purity can be confirmed by NMR or melting point analysis before use to ensure consistent performance. The catalyst's recoverability has also been noted, adding to its practical benefits.[6]

By adhering to this detailed guide and understanding the principles that govern the reaction, researchers can effectively harness the power of this compound to access highly enantioenriched molecules for a wide range of synthetic applications.

References

  • Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]

  • Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

  • Wang, W., et al. (2012). Asymmetric Michael reaction of aldehydes with β-nitroalkenes catalyzed by pyrrolidine-camphor derived organocatalysts bearing hydrogen-bond donors. Chirality, 24(4), 271-275. [Link]

  • Zhang, X., et al. (2024). Design and Evolution of an Enzyme for the Asymmetric Michael Addition of Cyclic Ketones to Nitroolefins by Enamine Catalysis. Angewandte Chemie International Edition. [Link]

  • Betancort, J. M., & Barbas, C. F. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(20), 3533-3536. [Link]

  • Various Authors. (2023). Chiral γ‐nitro carbonyl compounds synthesized using catalyst 38. ResearchGate. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

  • Bertelsen, S., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(27), 12076-12080. [Link]

  • Various Authors. (2022). Organocatalytic Michael addition of aldehydes 2a–f to nitroalkene 1. ResearchGate. [Link]

  • Various Authors. (2023). Asymmetric Michael addition reaction of enamines with o‐QMs in situ synthesis from ortho‐hydroxybenzyl alcohols catalyzed by CPA. ResearchGate. [Link]

  • Companyó, X., et al. (2023). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules, 28(14), 5368. [Link]

  • Various Authors. (2022). Synthesis of γ‐nitroaldehyde 17 bearing a saturated N‐heterocyclic substituent. ResearchGate. [Link]

  • Mitchell, T. A., & Gellman, S. H. (2006). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 128(38), 12356-12357. [Link]

  • Mielgo, A., & Palomo, C. (2006). Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitroacroleine Dimethyl Acetal. Organic Letters, 8(26), 6019-6022. [Link]

  • Marqués-López, E., et al. (2011). Enantioselective Organocatalytic Henry Reactions. Symmetry, 3(2), 209-247. [Link]

  • Goundry, W. R., & Tudge, M. T. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(1), 244-247. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorganic & Organic Chemistry, 1(5), 148-151. [Link]

  • Vitale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Buchler GmbH. [Link]

  • Vitale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Various Authors. (2023). Pyrrolidine‐based organocatalysts used in aqueous media. ResearchGate. [Link]

  • Li, Y., et al. (2020). Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones. Organic & Biomolecular Chemistry, 18(21), 4058-4062. [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Preprints.org. [Link]

  • Kim, S., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2715. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (2S,3S)-2-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing enantioselectivity in reactions catalyzed by (2S,3S)-2-methylpyrrolidin-3-ol . This chiral amino alcohol organocatalyst functions as a proline mimic, typically activating carbonyl compounds via enamine or iminium intermediates.

Core Mechanism & Catalytic Cycle

This compound operates through covalent catalysis, forming a transient enamine or iminium ion with the substrate. Unlike proline, it lacks an internal carboxylic acid group. Therefore, its efficacy and stereocontrol often depend on:

  • H-Bonding Direction: The C3-hydroxyl group directs the incoming electrophile via hydrogen bonding.

  • Steric Shielding: The C2-methyl group dictates the facial selectivity (typically Re-face or Si-face attack depending on the specific transition state).

  • External Acid Co-catalyst: An additive (e.g., benzoic acid, TFA) is frequently required to facilitate enamine formation and hydrolysis.

Visualization: Enamine Catalytic Cycle

G Catalyst This compound Intermediate1 Hemiaminal Catalyst->Intermediate1 + Substrate Substrate Ketone/Aldehyde Substrate->Intermediate1 Iminium Iminium Ion (Loss of H2O) Intermediate1->Iminium - H2O (Acid catalyzed) Enamine Enamine Species (Active Nucleophile) Iminium->Enamine - H+ TransitionState C-C Bond Formation (Stereo-determining Step) Enamine->TransitionState + Electrophile (R-CHO) ProductIm Product Iminium TransitionState->ProductIm Product Chiral Product (High ee) ProductIm->Product + H2O (Hydrolysis) Product->Catalyst Regeneration

Caption: Simplified Enamine Catalytic Cycle for Asymmetric Aldol/Michael Reactions.

Troubleshooting Guide: Enantioselectivity Issues

This section addresses specific scenarios where enantiomeric excess (ee) is suboptimal.

Scenario A: Low Enantioselectivity (< 80% ee) in Aldol Reactions

Q: My reaction proceeds with good conversion, but the ee is consistently low. What parameters should I adjust first?

A: Low ee in amino-alcohol catalyzed aldol reactions often stems from a loose transition state or competing background reactions.

  • Temperature: Lower the temperature (e.g., from RT to 0°C or -20°C). This increases the energy difference between the diastereomeric transition states, favoring the major enantiomer [1].

  • Solvent Polarity: Switch to a solvent that stabilizes the specific H-bonded transition state.

    • Recommendation: Try DMSO or DMF (high dielectric constant) if using water as an additive, or Toluene (low dielectric constant) if relying on tight ion-pairing.

  • Water Content: Water is a double-edged sword.

    • Too much: Disrupts the H-bond network between the C3-OH and the electrophile.

    • Too little: Slows down catalyst turnover (hydrolysis step), allowing non-selective background reactions to compete.

    • Fix: Add a precise amount of water (e.g., 2-5 equivalents) or use a "wet" solvent system if the reaction is sluggish [2].

Scenario B: Poor Conversion vs. Selectivity Trade-off

Q: I get high ee at -20°C, but the reaction stalls at 30% conversion. How can I drive it to completion without losing stereocontrol?

A: This indicates kinetic trapping or catalyst deactivation.

  • Acid Additive: Since this compound lacks an internal acid, the iminium formation is slow.

    • Protocol: Add 10-20 mol% of a weak acid like Benzoic Acid (PhCOOH) or Acetic Acid (AcOH). This accelerates the formation of the active enamine species without catalyzing the racemic background reaction [3].

  • Concentration: Increase substrate concentration (e.g., from 0.5 M to 1.0 M). Higher concentration favors the bimolecular reaction over catalyst deactivation pathways.

Scenario C: Inconsistent Results Between Batches

Q: The same protocol yields 95% ee one week and 85% ee the next. What is the variable?

A: This is likely due to catalyst hygroscopicity or impurity .

  • Catalyst Storage: Amino alcohols are hygroscopic. Absorbed water changes the effective molecular weight and the water content of the reaction.

    • Check: Dry the catalyst under high vacuum over P₂O₅ before use.

  • Aldehyde Oxidation: If using aldehydes, ensure they are free of carboxylic acid impurities (from air oxidation), which can protonate the amine catalyst and deactivate it.

Optimized Experimental Protocol

Application: Asymmetric Aldol Reaction (Acetone + 4-Nitrobenzaldehyde) Objective: >90% Yield, >95% ee.

ParameterSpecificationRationale
Catalyst Loading 10-20 mol%Sufficient to maintain turnover; lower loading may stall.
Acid Additive 10 mol% Benzoic AcidFacilitates iminium/enamine formation (critical for this catalyst).
Solvent DMSO or DMSO/H₂O (9:1)Polar aprotic solvents often enhance rate and selectivity for proline mimics.
Temperature 0°C to 4°CBalances reactivity and stereocontrol.
Time 12 - 48 hoursMonitor by TLC/HPLC; do not stop prematurely.

Step-by-Step Procedure:

  • Preparation: In a clean vial, dissolve This compound (0.1 mmol) and Benzoic Acid (0.1 mmol) in DMSO (1.0 mL). Stir for 10 minutes to form the salt/complex.

  • Donor Addition: Add Acetone (2.0 mmol, 20 equiv) to the catalyst mixture.

  • Equilibration: Cool the mixture to 0°C and stir for 15 minutes.

  • Acceptor Addition: Add 4-Nitrobenzaldehyde (1.0 mmol) in one portion.

  • Reaction: Stir at 0°C. Monitor conversion by TLC or HPLC.

  • Quench: Add saturated NH₄Cl (aq) and extract with Ethyl Acetate.

  • Purification: Flash chromatography on silica gel.

  • Analysis: Determine ee using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Frequently Asked Questions (FAQ)

Q1: Can I use this catalyst for Michael additions? A: Yes. For Michael additions (e.g., aldehydes to nitroolefins), the mechanism is similar (enamine activation). However, the optimal solvent is often Chloroform or Toluene rather than DMSO, and a lower temperature (-20°C) is recommended to suppress polymerization.

Q2: Is the (2S,3S) stereochemistry critical? A: Absolutely. The (2S,3S) configuration defines the chiral pocket. Using the diastereomer (e.g., 2S,3R) will result in a different spatial arrangement of the methyl and hydroxyl groups, likely leading to lower ee or reversal of enantioselectivity (matched/mismatched case).

Q3: Can I recycle the catalyst? A: It is difficult to recycle small molecule organocatalysts from homogeneous solution without loss of activity. It is generally recommended to use fresh catalyst for high-value steps. If immobilization is required, consider a polymer-supported variant.

Q4: How does this compare to L-Proline? A: this compound is more soluble in organic solvents than L-Proline. It is particularly useful for substrates that are acid-sensitive (since it lacks the -COOH group) or when a specific H-bond direction (from the 3-OH) is required to orient the electrophile [4].

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260-5267. Link

  • Gong, Y.-Z., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry, 13, 612–619. Link

Technical Support Center: Optimization of Pyrrolidine Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern success in these powerful asymmetric transformations. Our goal is to empower you with the knowledge to troubleshoot effectively and unlock the full potential of your catalytic systems.

Core Principles: The Enamine Catalytic Cycle

At the heart of many pyrrolidine-catalyzed reactions lies the enamine catalytic cycle .[1] Understanding this mechanism is fundamental to troubleshooting, as every optimization parameter is designed to influence one or more of its steps. The cycle proceeds via three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic chiral enamine intermediate.[1][2]

  • Nucleophilic Attack: This enamine, activated by the catalyst's chiral scaffold, attacks an electrophile (e.g., another aldehyde in an aldol reaction, or a nitroolefin in a Michael addition). The stereochemistry of the catalyst directs this attack, preferentially forming one enantiomer.[1][3]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (often present in trace amounts) to release the final chiral product and regenerate the pyrrolidine catalyst, allowing it to re-enter the cycle.[1][4]

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H₂O Substrate Aldehyde/Ketone (Substrate) Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Iminium->Catalyst + H₂O - Product Product Chiral Product H2O_in H₂O H2O_out - H₂O

Caption: The enamine catalytic cycle in pyrrolidine organocatalysis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when planning and initiating pyrrolidine-catalyzed reactions.

Q1: What are the first and most critical parameters to investigate when optimizing for high enantioselectivity? A1: The solvent system and reaction temperature are paramount and should be your initial focus.[5] The solubility, stability, and catalytic activity of pyrrolidine catalysts are highly dependent on the solvent.[5][6] Temperature directly influences the energy difference between the diastereomeric transition states; lowering the temperature generally enhances enantioselectivity by favoring the pathway with the lower activation energy.[7]

Q2: How does the structure of the pyrrolidine catalyst influence the reaction outcome? A2: The catalyst's structure is a critical determinant of enantioselectivity.[5] Modifications to the pyrrolidine ring, especially at the C2 and C4 positions, create a more defined and effective chiral environment. For instance, the development of diarylprolinol silyl ethers was a significant breakthrough, as the bulky substituents provide a well-defined chiral pocket that enhances stereochemical control.[8][9][10]

Q3: Can additives be used to improve my reaction? A3: Yes, additives can have a profound impact. Brønsted acid additives, for example, can accelerate the formation of the enamine intermediate, which is often the rate-limiting step, leading to improved diastereoselectivity and enantioselectivity.[10] In aqueous reactions, co-catalysts like D-camphorsulfonic acid have been shown to increase both yields and enantioselectivity.[5]

Q4: My reaction is very slow. Should I increase the catalyst loading? A4: While insufficient catalyst can lead to a slow reaction, simply increasing the loading is not always the best solution and can sometimes be detrimental.[5][11] High catalyst concentrations can sometimes lead to aggregation or an increase in side reactions.[1] Before increasing the catalyst amount, ensure other factors like solvent choice and temperature are optimized. A typical range for catalyst loading is between 5 and 30 mol%, but the optimal amount is system-dependent.[1][5]

Q5: How important is the purity of my reagents and catalyst? A5: It is absolutely critical. Impurities, including residual water or acid/base contaminants, can poison the catalyst, interfere with the catalytic cycle, or promote non-selective background reactions, all of which can drastically reduce both yield and enantioselectivity.[7][11] Always use high-purity, anhydrous solvents and reagents unless water is intentionally part of the reaction design.[6][11]

Troubleshooting Guide

This section provides a systematic, problem-oriented approach to resolving common issues encountered during your experiments.

Troubleshooting_Workflow Start Suboptimal Result (Low ee, Yield, or d.r.) Purity Step 1: Verify Purity - Catalyst - Reagents - Solvents (Anhydrous) Start->Purity Solvent Step 2: Optimize Solvent Screen Polar Aprotic, Non-Polar, and mixtures Purity->Solvent Temp Step 3: Adjust Temperature Typically lower (0°C, -20°C, -78°C) Solvent->Temp Loading Step 4: Vary Catalyst Loading Screen 5-30 mol% Temp->Loading Additives Step 5: Introduce Additives Screen Brønsted Acids or other co-catalysts Loading->Additives Concentration Step 6: Adjust Concentration Test more dilute conditions Additives->Concentration Success Improved Outcome Concentration->Success

Caption: A systematic workflow for troubleshooting common issues.

Issue 1: Low Enantiomeric Excess (ee)

This is the most common challenge in asymmetric catalysis. A low ee indicates that the energy difference between the two transition states leading to the R and S enantiomers is small.

Potential Cause & Systematic Solutions:

  • Suboptimal Solvent: The solvent significantly influences the conformation and stability of the diastereomeric transition states.

    • Action: Screen a range of solvents. While highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are common starting points due to the good solubility of many proline-type catalysts[5], non-polar solvents like toluene or methylcyclohexane have proven optimal in other cases.[10][12]

  • Incorrect Temperature: Higher temperatures provide enough thermal energy to overcome the activation barrier for both enantiomeric pathways, reducing selectivity.

    • Action: Lower the reaction temperature systematically (e.g., room temp, 0 °C, -20 °C, -78 °C).[6][7] Be aware that this will likely increase the required reaction time.

  • Uncatalyzed Background Reaction: The starting materials may be reacting non-selectively without the catalyst, producing a racemic product that erodes the overall ee.

    • Action: Lowering the reaction temperature can suppress the uncatalyzed background reaction more effectively than the catalyzed one.[1] Also, verify that your catalyst loading is sufficient to ensure the catalyzed pathway dominates.

  • Presence of Water/Impurities: Water can interfere with the catalyst-substrate complex or hydrolyze sensitive catalysts (e.g., those with silyl ether groups), leading to less active or non-selective species.[6][7]

    • Action: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

ParameterRecommended Screening RangeRationale & Key Considerations
Solvent DMSO, DMF, MeCN, Toluene, CH₂Cl₂, CHCl₃, Acetone/CHCl₃ mixturesSolvent polarity and coordinating ability affect the transition state geometry.[5][7]
Temperature RT, 0 °C, -20 °C, -78 °CLower temperatures increase the energy difference between diastereomeric transition states, enhancing ee.[7]
Catalyst Loading 5 mol%, 10 mol%, 20 mol%, 30 mol%Higher loading does not always improve ee and can increase side reactions.[5][11]
Additives Acetic Acid, Benzoic Acid (10 mol%)Brønsted acids can accelerate enamine formation and stabilize transition states.[5][10]
Issue 2: Low or No Product Yield

Low conversion points to issues with catalyst activity, stability, or overall reaction kinetics.

Potential Cause & Systematic Solutions:

  • Catalyst Deactivation/Inactivity: The catalyst may be degraded due to improper storage (moisture, air) or be poisoned by impurities in the substrate or solvent.[6] Silyl-protected catalysts are particularly susceptible to hydrolysis.[6]

    • Action: Use a fresh batch of catalyst or repurify the existing stock. Ensure all reagents and solvents are pure and dry.[7][13]

  • Poor Substrate Reactivity: The electronic or steric properties of your substrates may inherently lead to a slow reaction.

    • Action: If modifying the substrate is not an option, you may need to increase the reaction temperature, but be mindful of the potential negative impact on enantioselectivity.[13] A more potent catalyst derivative may be required.

  • Insufficient Reaction Time: Organocatalytic reactions, especially at low temperatures, can be slow.

    • Action: Monitor the reaction progress over a longer period using TLC, GC, or NMR to determine the optimal reaction time.[5]

Issue 3: Significant Side Product Formation

The formation of side products, such as self-aldol condensation of the aldehyde or ketone, competes with the desired stereoselective pathway, reducing both yield and selectivity.[5]

Potential Cause & Systematic Solutions:

  • High Concentration: Bimolecular side reactions are often favored at higher concentrations.

    • Action: Run the reaction under more dilute conditions.[5]

  • Suboptimal Reagent Stoichiometry/Addition Rate: Adding a highly reactive aldehyde too quickly can promote self-condensation before it has a chance to react in the desired pathway.

    • Action: If applicable, try adding one of the substrates (often the aldehyde) slowly via syringe pump to keep its instantaneous concentration low.

  • Inappropriate Catalyst Loading: In some cases, a lower catalyst loading can improve the outcome by minimizing side reactions.[5]

    • Action: Screen a lower range of catalyst loadings (e.g., 1-10 mol%).

Experimental Protocols

Representative Protocol: Optimization of a Proline-Catalyzed Aldol Reaction

This generalized procedure provides a starting point for optimizing the reaction between an aldehyde and a ketone.

1. Preparation & Setup:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv).

  • Add the chosen anhydrous solvent (e.g., DMSO, to make a 0.5 M solution with respect to the aldehyde).

  • Add the catalyst, (S)-proline (e.g., 20 mol%).[5]

2. Reagent Addition:

  • Add the ketone (e.g., 5.0 equivalents). Using an excess of the ketone can help drive the reaction and minimize self-condensation of the aldehyde.[5]

3. Reaction Conditions:

  • Stir the mixture vigorously at the desired temperature (start with room temperature for initial screening, then move to 0 °C or -20 °C for optimization).[5]

4. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots over time (e.g., 2h, 6h, 12h, 24h).[5]

5. Work-up:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Analysis:

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.[7]

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions.
  • d'Acunto, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis.
  • ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale.
  • BenchChem. (n.d.). Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using catalyst OC4.
  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry.
  • BenchChem. (n.d.). Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions.
  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • ResearchGate. (n.d.). General Mechanism of Enamine‐Involved Multi‐Catalysis.
  • Nájera, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). improving enantioselectivity in 2-Methylpyrrolidine catalysis.
  • Making Molecules. (2024). Enamines.
  • Nobel Prize Outreach AB. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS.
  • BenchChem. (n.d.). Preventing catalyst degradation in TMS-L-proline reactions.
  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism.
  • Royal Society of Chemistry. (n.d.). Heterogeneous organocatalysis: the proline case.
  • Indian Journal of Chemistry. (n.d.). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water.

Sources

Technical Support Center: Optimizing Catalyst Loading for (2S,3S)-2-Methylpyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Effect of Catalyst Loading on Reaction Yield & Stereoselectivity Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Executive Summary & Core Directive

The Challenge: Synthesizing (2S,3S)-2-methylpyrrolidin-3-ol (a cis-disubstituted pyrrolidine) often involves the stereoselective hydrogenation of aromatic precursors (e.g., 2-methyl-3-hydroxypyridine) or the diastereoselective reduction of chiral ketone intermediates (e.g., 2-methyl-3-pyrrolidinone).

The Critical Variable: Catalyst loading is not merely a "speed dial." In amine synthesis, it dictates the balance between turnover frequency (TOF) and catalyst poisoning caused by the basic nitrogen of the product. Insufficient loading leads to stalled reactions (pseudo-zero order kinetics), while excessive loading promotes side reactions (e.g., hydrogenolysis, epimerization) and complicates purification.

This guide provides a self-validating troubleshooting workflow to optimize catalyst loading, ensuring high yield (>90%) and diastereomeric excess (de >95%).

Technical Deep Dive: The Mechanism of Loading Effects

The "Poisoning Threshold" Concept

In the hydrogenation of N-heterocycles, the product (a secondary amine) is often more basic and strongly coordinating than the starting material. This leads to product inhibition , where the product competitively binds to the active metal sites (Pd, Rh, Pt, or Ru), effectively "poisoning" the catalyst as conversion progresses.

  • Low Loading (<1 mol% or <5 wt%): The active sites are rapidly saturated by the product amine. The reaction stalls at 50–70% conversion regardless of reaction time.

  • Optimal Loading: Sufficient active sites exist to maintain a turnover rate that outpaces the desorption equilibrium of the product.

  • High Loading (>10 mol% or >20 wt%): While rate increases, you risk C-O bond hydrogenolysis (cleaving the hydroxyl group) or ring opening , especially under acidic conditions.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between hydrogenation and poisoning, highlighting where catalyst loading exerts control.

CatalystLoading cluster_loading Effect of Catalyst Loading Start Substrate (2-Methyl-3-hydroxypyridine or Ketone Precursor) Complex Catalyst-Substrate Complex Start->Complex Adsorption Cat Active Catalyst (Rh/C or Ru-Complex) Cat->Complex Intermed Partially Reduced Intermediate Complex->Intermed + H2 (Rate Limiting) Side Side Products (Deoxygenated/Ring-Opened) Complex->Side Excess Cat/Over-reduction H2 H2 (Hydrogen) Product Product This compound Intermed->Product + H2 Stereoselection Step Poison Poisoned Catalyst (Product-Bound) Product->Poison Strong Binding (Inhibition) Poison->Cat Slow Desorption (Requires High T or Acid) Insight High Loading: Overcomes Poisoning Risk of Side Rxn

Caption: Kinetic pathway showing the competition between productive hydrogenation and product inhibition (poisoning). Sufficient catalyst loading is required to maintain a population of free active sites.

Data Analysis: Yield vs. Loading

The following table summarizes typical optimization data for the hydrogenation of a 2-methyl-3-hydroxypyridine precursor using 5% Rh/C in Methanol/Acetic Acid (a common system for cis-selectivity).

Catalyst Loading (wt% of substrate)Reaction Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (cis:trans)Observations
2.5% 2445%40%90:10Stalled. Catalyst surface saturated by product.
5.0% 1878%72%92:8Slow kinetics. Incomplete conversion.
10.0% 8>99%94% 96:4 Optimal. Fast conversion minimizes epimerization.
20.0% 4>99%88%95:5Diminishing returns. Slight loss of yield due to workup losses (adsorption).
50.0% 2>99%82%85:15Over-reduction. Lower dr due to thermal epimerization or ring opening.

Key Insight: There is a "sweet spot" around 10 wt% (approx 0.5-1 mol% metal). Below this, the reaction fights a losing battle against product inhibition. Above this, you pay for speed with lower selectivity and higher cost.

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalls at 50-60% Conversion

Symptom: You observe rapid initial H2 uptake, but it flatlines halfway. Adding more time does nothing. Root Cause: Product Inhibition (Poisoning). The amine product has coated the catalyst surface. Solution:

  • Increase Loading: Move from 5 wt% to 10 wt%.

  • Acidic Additive: Add 1.0–1.5 equivalents of HCl or Acetic Acid. This protonates the product amine (

    
    ), reducing its ability to bind to the metal center [1].
    
  • Pressure: Increase H2 pressure (e.g., from 10 bar to 30 bar) to compete with the inhibitor.

Issue 2: Low Diastereoselectivity (Low cis/trans ratio)

Symptom: You target the (2S,3S)-cis isomer but get a 60:40 mixture. Root Cause:

  • Catalyst Type: Pd/C often favors thermodynamic products (trans). Rh/C or Pt/C favors kinetic products (cis) in aromatic hydrogenation.

  • Slow Reaction: Long reaction times at low loading allow for equilibration (epimerization) of the intermediate enamine/imine. Solution:

  • Switch Catalyst: Use 5% Rh/Alumina or 5% Rh/C . Rhodium is superior for cis-hydrogenation of pyridines/pyrroles [2].

  • Fast & Cold: Increase loading to 10-15 wt% to speed up the reaction, but lower the temperature (e.g., 25°C instead of 60°C). Kinetic control favors the cis isomer.

Issue 3: Product Trapped on Catalyst

Symptom: High conversion by LCMS, but low isolated yield after filtration. Root Cause: The polar amino-alcohol product adsorbs strongly to the carbon support. Solution:

  • Warm Wash: Wash the filter cake with warm Methanol/NH3 (7N) or water.

  • Support Change: Switch to Alumina-supported catalysts (Rh/Al2O3), which often bind amines less strongly than activated carbon.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of this compound via Hydrogenation. Scale: 10 mmol input.

Reagents:

  • Substrate: (S)-2-methyl-3-pyrrolidinone (or 2-methyl-3-hydroxypyridine for racemic cis route).

  • Catalyst: 5% Rh/C (dry basis).

  • Solvent: Methanol (anhydrous).

  • Additive: Acetic Acid (1.1 eq).

Step-by-Step:

  • Preparation: In a high-pressure autoclave glass liner, dissolve 10 mmol of substrate in 30 mL Methanol.

  • Acidification: Add 11 mmol Acetic Acid. (Crucial to prevent poisoning).

  • Catalyst Addition: Add 10 wt% of 5% Rh/C (e.g., if substrate is 1.0 g, add 100 mg catalyst).

    • Note: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation: Seal autoclave. Purge 3x with N2, then 3x with H2. Pressurize to 20 bar (300 psi) .

  • Reaction: Stir at 1000 rpm (mass transfer is critical) at 25°C for 8–12 hours.

  • Monitoring: Check H2 uptake. If stalled, do NOT heat. Increase pressure or repressurize.

  • Workup: Filter through a Celite pad.[1] Wash pad with 10% NH4OH in Methanol to release adsorbed product.

  • Purification: Concentrate filtrate. The acetate salt can be converted to free base using Dowex resin or K2CO3 in isopropanol.

References

  • BenchChem Technical Support. "Troubleshooting Catalyst Activity in Stereoselective Pyrrolidine Synthesis." BenchChem Knowledge Base, 2025. Link

  • Organic Chemistry Portal. "Hydrogenation of Pyridines and Pyrroles." Organic Chemistry Portal, 2024. Link

  • ACS Publications. "Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition." Organic Letters, 2023. Link

  • European Patent Office. "Method for Producing 1-Methylpyrrolidin-3-ol."[2][3] EP 3415499 A1, 2018.[3] Link

  • ResearchGate. "Effect of catalyst loading on reaction yield in L-Proline catalyzed reactions." ResearchGate, 2024. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling high-pressure hydrogen and pyrophoric catalysts.

Sources

Technical Support Center: Asymmetric Catalysis with (2S,3S)-2-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical dynamics of solvent screening when utilizing (2S,3S)-2-methylpyrrolidin-3-ol in asymmetric synthesis. This chiral pyrrolidine derivative is a highly privileged scaffold in organocatalysis and drug discovery. Its defined stereochemistry is critical for precise spatial orientation, as even minor deviations in the transition state can drastically alter enantiomeric excess (ee) and biological activity[1].

This guide moves beyond basic troubleshooting. It is built on the principles of causality (understanding why a solvent fails) and self-validation (ensuring your analytical data is an absolute reflection of your chemistry).

Core Workflow: Strategic Solvent Selection

The selection of a solvent in chiral pyrrolidine catalysis is not merely about substrate solubility; the solvent actively participates in the transition state. The workflow below outlines the logical progression for identifying the optimal thermodynamic environment for your reaction.

Workflow Start Initiate Solvent Screen This compound NonPolar Non-Polar / Weakly Polar (DCM, Toluene, THF) Start->NonPolar Protic Protic / Highly Coordinating (MeOH, EtOAc, DMF) Start->Protic Evaluate Evaluate Enantioselectivity (ee) & Catalytic Turnover NonPolar->Evaluate Maintains TS H-bonding Protic->Evaluate Competes for H-bonding HighEE High ee (>90%) Proceed to Optimization Evaluate->HighEE LowEE Low ee / Stalled Reaction Investigate Causality Evaluate->LowEE

Logical workflow for solvent screening in pyrrolidine-catalyzed asymmetric reactions.

Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when switching from Dichloromethane (DCM) to Methanol?

Causality & Mechanism: The stereocontrol provided by this compound relies heavily on the hydroxyl group at the C3 position. In an enamine or iminium-mediated pathway, this hydroxyl group directs the incoming electrophile via precise, intramolecular hydrogen bonding. Protic solvents like Methanol competitively hydrogen-bond with both the catalyst's hydroxyl group and the substrate. This disrupts the highly ordered, rigid transition state required for facial discrimination, leading to a flexible transition state and a racemic background reaction.

Conversely, non-polar solvents or specific ethers like THF maintain this tight transition state, often yielding optimal selectivity (up to 95% ee) in pyrrolidine-directed cyclizations[2]. DCM is also frequently utilized as an optimal medium, facilitating high yields and enantioselectivities (e.g., 80% yield, 76% ee, and 20:1 dr in complex spirocyclic formations)[3].

Mechanism Catalyst Substrate + this compound Intermediate Enamine/Iminium Intermediate (Chiral Pocket Active) Catalyst->Intermediate PathA Aprotic Solvent (e.g., THF, DCM) Intramolecular H-bonds Intact Intermediate->PathA PathB Protic Solvent (e.g., MeOH) Solvent-Solute H-bonding Intermediate->PathB ResultA Rigid Transition State High Facial Discrimination PathA->ResultA ResultB Flexible Transition State Poor Facial Discrimination PathB->ResultB

Mechanistic divergence of transition states based on solvent polarity and H-bonding.

Q2: My polar substrates exhibit poor solubility in non-polar solvents (e.g., Toluene), but coordinating solvents stall the reaction. How do I proceed?

Causality & Mechanism: Highly coordinating solvents (like EtOAc or DMF) can occupy the active site of the catalyst or the reactive intermediate, drastically slowing down the catalytic cycle. Reactivity in pyrrolidine-mediated systems generally follows the kinetic order of DCM > Toluene > EtOAc[4]. Solution: Do not sacrifice the transition state for solubility. Instead, utilize a mixed-solvent system (e.g., Toluene:DCM 9:1) to solubilize the substrate while maintaining a predominantly non-coordinating environment. Alternatively, leverage biphasic "on-water" catalysis; the hydrophobic effect forces organic substrates into a concentrated organic aggregate, accelerating the reaction while preserving the lipophilic chiral pocket of the catalyst.

Quantitative Data: Solvent Physicochemical Influence

To aid in your rational solvent selection, the table below summarizes how the physicochemical properties of standard solvents impact baseline metrics in typical pyrrolidine-catalyzed enamine/iminium transformations.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond DonorTypical ee (%)Typical Yield (%)
Dichloromethane (DCM) 8.931.60No85 - 95>80
Tetrahydrofuran (THF) 7.581.75No85 - 95>80
Toluene 2.380.36No80 - 9070 - 85
Ethyl Acetate (EtOAc) 6.021.78No50 - 70<50 (Stalled)
Methanol (MeOH) 32.71.70Yes<30>90
Water (H₂O) (biphasic)80.11.85Yes80 - 90>90

Standard Operating Procedure: Self-Validating Solvent Screen

To ensure your data is trustworthy, your screening protocol must be a self-validating system. The following methodology incorporates an internal control to prove that observed stereoselectivity is a direct result of the chiral catalyst, ruling out analytical artifacts.

Phase 1: Preparation & Reaction Assembly

  • Catalyst Stock Generation: Prepare a 0.1 M stock solution of this compound hydrochloride in your target solvents[1]. If the reaction requires an enamine mechanism, include 10 mol% of an organic acid co-catalyst (e.g., p-nitrobenzoic acid) to facilitate iminium ion formation and subsequent enamine tautomerization.

  • Substrate Dispensation: To a series of 2 mL borosilicate glass vials equipped with PTFE-lined caps, add the electrophile (0.1 mmol) and nucleophile (0.12 mmol).

  • Solvent Addition: Dispense 1.0 mL of anhydrous solvent into each vial. Ensure you include a polarity gradient: Toluene (non-polar), DCM (polar aprotic), THF (coordinating ether), and MeOH (protic).

  • Initiation: Add 100 µL of the catalyst stock (10 mol% loading) to each vial. Seal and stir at a controlled temperature (e.g., 20 °C) for 24 hours.

Phase 2: The Self-Validating Control (Critical Step) 5. Racemic Baseline Generation: In parallel to the main screen, run an identical reaction using achiral pyrrolidine (10 mol%) in DCM.

  • Causality: This guarantees that any enantiomeric excess observed in the test vials is exclusively due to the chiral spatial orientation of the this compound pocket. It also provides the exact retention times for both enantiomers on the chiral HPLC, preventing false ee% readings caused by overlapping impurities.

Phase 3: Quench & Analysis 6. Quenching: Arrest the reaction by adding 0.5 mL of saturated aqueous NH₄Cl to disrupt the catalyst-substrate complex. Extract the organic layer with EtOAc (3 x 1 mL) and concentrate under a stream of N₂. 7. Quantification: Determine crude conversion via ¹H NMR. Dissolve the residue in HPLC-grade Hexane/Isopropanol and inject onto a chiral stationary phase HPLC to determine the exact enantiomeric ratio (er/ee).

References

  • [1] Benchchem - "this compound hydrochloride: Synthetic Routes and Reaction Conditions" URL:

  • [4] PMC (National Institutes of Health) - "Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket" URL:

  • [2] PMC (National Institutes of Health) - "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction" URL:

  • [3] MDPI - "Organocatalyzed Enantioselective[3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives" URL:

Sources

Technical Support Center: Purification of Chiral Pyrrolidine Products

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Chiral Pyrrolidine Purification Ticket ID: CP-PYR-001

Introduction

Welcome to the technical support hub for chiral pyrrolidine purification. Pyrrolidine motifs are ubiquitous in organocatalysis (e.g., proline derivatives) and pharmaceutical pharmacophores.[1] However, their purification presents a "perfect storm" of challenges: they are often non-chromophoric (invisible to standard UV), highly basic (prone to peak tailing), and conformationally flexible.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of pyrrolidines. It is structured as a dynamic troubleshooting workflow designed to restore your enantiomeric excess (ee%) and yield.

Module 1: Chromatographic Separation (HPLC/SFC)

Issue: "My peaks are tailing significantly, destroying resolution (Rs)."

Diagnosis: The "Silanol Effect." Pyrrolidines are secondary amines with high pKa values. They interact ionically with residual acidic silanols on the silica backbone of Chiral Stationary Phases (CSPs), causing non-specific retention and peak tailing.

Troubleshooting Protocol:

  • The "Basicity" Check:

    • Standard Action: Add a basic modifier to your mobile phase.

    • Technical Specification: Use 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .

    • Why? The modifier competes for the active silanol sites, effectively "masking" them and forcing the pyrrolidine to interact only with the chiral selector [1].

    • Advanced Fix: If using immobilized polysaccharide columns (e.g., Chiralpak IA/IC/IG), you can use stronger solvents like Dichloromethane (DCM) or Ethyl Acetate to disrupt aggregates, but the basic additive remains non-negotiable for amines.

  • The "Memory Effect" (SFC Specific):

    • Symptom: Ghost peaks or shifting retention times in Supercritical Fluid Chromatography (SFC).

    • Fix: Add 0.5% - 1.0% water or isopropyl amine to the modifier (MeOH/EtOH). Water creates a hydration shell around surface silanols, reducing high-energy adsorption sites.

Issue: "I cannot see my compound on the UV detector."

Diagnosis: Lack of Chromophore. Unsubstituted pyrrolidines absorb only at <210 nm, where solvent cutoff noise is high.

Strategic Workflows:

ApproachMethodologyProsCons
Derivatization (Pre-column) React with 4-nitrobenzoyl chloride or benzyl chloroformate (Cbz-Cl) .Adds strong UV chromophore (254 nm); often improves chiral recognition by adding rigidity.Requires an extra chemical step; product is modified.
Universal Detection Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).Detects any non-volatile analyte; no chromophore needed.Destructive (cannot recover sample from detector flow); gradient limitations.
Indirect Separation React with chiral derivatizing agent (e.g., Mosher's Acid chloride).Converts enantiomers to diastereomers, separable on cheap achiral C18 columns.[2]Risk of kinetic resolution during derivatization (must ensure 100% conversion).

Module 2: Scale-Up via Crystallization (Dutch Resolution)

Issue: "My salt formation failed. The oil just won't crystallize."

Diagnosis: The "Solubility Trap." Single resolving agents often yield salts with high solubility or form gels.

The Solution: Dutch Resolution (Family Approach) Instead of screening one resolving agent at a time, use a family of structurally related agents simultaneously.[3][4] This technique, pioneered by Kaptein et al., relies on Nucleation Inhibition [2].

Mechanism: Impurities (structurally similar resolving agents) inhibit the nucleation of the more soluble diastereomeric salt (the "bad" salt) while leaving the less soluble (desired) salt unaffected. This widens the solubility gap.[5]

Protocol: The "Mix-and-Match" Screen

  • Prepare the Family Mix:

    • Mix A: Mandelic Acid + p-Methylmandelic acid + p-Chloromandelic acid (1:1:1 molar ratio).

    • Mix B: Tartaric Acid + Dibenzoyltartaric acid + Ditoluoyltartaric acid.

  • Stoichiometry: Use 1.0 equivalent of the Mix relative to your pyrrolidine substrate.

  • Solvent System: Start with EtOH/Water (95:5).

  • Observation:

    • If crystallization occurs, analyze the precipitate.

    • The crystal will typically contain one specific resolving agent from the mix (the "winner").

    • Next Step: Repeat the crystallization using only the "winning" agent in pure form for scale-up.

Module 3: Handling & Stability

Issue: "My ee% dropped after workup."

Diagnosis: Racemization via Enolization or Retro-Michael. Pyrrolidines with electron-withdrawing groups (EWG) at the


-position (e.g., proline esters) are prone to proton exchange.

Critical Controls:

  • pH Watch: Never exceed pH 10 during extraction if an

    
    -EWG is present. Use mild bases like NaHCO
    
    
    
    rather than NaOH.
  • Temperature: Perform all evaporations at <40°C.

  • Storage: Store chiral pyrrolidines as their HCl or Tosylate salts. The protonated amine is configurationally stable; the free base is not.

Visualizing the Workflow

Figure 1: Method Development Decision Matrix

Caption: Logical decision tree for selecting the optimal purification route based on scale and chromophore presence.

PurificationStrategy Start Start: Crude Chiral Pyrrolidine ScaleCheck Check Scale Start->ScaleCheck ChromophoreCheck UV Chromophore Present? ScaleCheck->ChromophoreCheck < 100 mg (Analytical) SaltScreen Diastereomeric Salt Screen ScaleCheck->SaltScreen > 10 grams (Production) AnalyticalHPLC Analytical HPLC/SFC (Polysaccharide Columns) ChromophoreCheck->AnalyticalHPLC Yes Derivatize Derivatize (e.g., Cbz, Nitro-benzoyl) ChromophoreCheck->Derivatize No AddModifier Add 0.1% DEA/TEA (Mask Silanols) AnalyticalHPLC->AddModifier Peak Tailing? PrepHPLC Prep HPLC Separation AnalyticalHPLC->PrepHPLC Good Peak Shape AddModifier->PrepHPLC Derivatize->AnalyticalHPLC DutchRes Dutch Resolution (Family of Agents) SaltScreen->DutchRes Oiling Out / No Crystals Recrystallize Scale-up Recrystallization SaltScreen->Recrystallize Success SingleAgent Identify 'Winning' Agent DutchRes->SingleAgent SingleAgent->Recrystallize

References

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from

  • University of Groningen / Syncom. (2005).[4] The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts.[3][5] Retrieved from

  • Phenomenex. (2025). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • BenchChem. (2025).[2][7] Application Notes and Protocols for Diastereomeric Salt Crystallization. Retrieved from

Sources

preventing racemization during the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol

[1][2]

Ticket ID: #SYN-PYR-2R3S-RAC Status: Open Priority: Critical (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2]

Core Directive: The "Alpha-Proton" Vulnerability[1][2]

Welcome to the technical support center. You are likely accessing this guide because you have observed a degradation in enantiomeric excess (ee) or diastereomeric ratio (dr) during the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (also known as 1,4-dideoxy-1,4-imino-D-arabinitol or D-AB1).[1][2]

The Central Problem: The synthesis of this molecule is a "cautionary tale" in organic chemistry. The stereocenter at C2 (alpha to the nitrogen) is notoriously labile.[1][2] When the nitrogen is protected with an electron-withdrawing group (EWG) such as Boc , Cbz , or Fmoc , the C2 proton becomes sufficiently acidic (

22

This guide provides a self-validating workflow to maintain the (2R,3S) configuration.

Critical Control Points (CCCP) & Troubleshooting

Phase 1: N-Protection & Base Sensitivity

User Issue: "I used NaH for a cyclization step and my product is racemic."

  • Root Cause: Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will deprotonate the C2 position if the nitrogen bears a carbamate (Boc/Cbz).[1][2]

  • Technical Fix:

    • Switch Protecting Groups: If a strong base step is unavoidable, use an electron-donating group (e.g., N-Benzyl or N-Allyl ) on the nitrogen.[1][2] These render the C2 proton significantly less acidic.[1][2]

    • Base Selection: If you must use a carbamate (Boc), switch to non-nucleophilic, weaker bases like LiHMDS at -78°C, or preferably organic bases like DIPEA or DBU only if the reaction kinetics allow.[2]

    • Self-Validation: Monitor the reaction using Deuterium Quench Experiments . Treat a small aliquot of your reaction mixture with

      
      .[1][2] If the recovered starting material shows deuterium incorporation at C2 (via 
      
      
      NMR), your base is causing racemization.[2]
Phase 2: Reduction of the Ester to Alcohol

User Issue: "I reduced the proline methyl ester to the hydroxymethyl group using LiAlH4, but the optical rotation is off."

  • Root Cause: Over-reduction or aldehyde racemization.[1][2] Reducing an ester to an alcohol proceeds via an aldehyde intermediate.[1][2] If the reaction warms up, or if the quench is too exothermic, the aldehyde (which has an even more acidic alpha-proton) can epimerize before being reduced to the alcohol.[2]

  • Technical Fix:

    • Reagent Choice: Use Lithium Borohydride (LiBH4) in THF/MeOH instead of LiAlH4. LiBH4 is milder and chemoselective, minimizing the lifetime of the aldehyde intermediate.[2]

    • Temperature Control: Maintain the reaction strictly at 0°C to room temperature . Do not reflux.[1][2]

    • Chelation Control: The lithium cation (

      
      ) can chelate between the carbamate carbonyl and the ester carbonyl, locking the conformation and preventing rotation, but it can also facilitate enolization if base is present.[2] Ensure the reaction is neutral .
      
Phase 3: Cyclization (Ring Closure)

User Issue: "My cyclization yield is good, but I have a mixture of diastereomers."

  • Root Cause: If your cyclization involves displacing a leaving group (LG) at C5 (from a glutamate precursor) or C4, an

    
     pathway (carbocation formation) will scramble stereochemistry.[1][2]
    
  • Technical Fix:

    • Enforce

      
      :  Ensure your leaving group is primary (or secondary with high inversion specificity) and use conditions that favor bimolecular substitution (polar aprotic solvents, good nucleophiles).[1][2]
      
    • One-Pot Iodine Cyclization: For sugar-derived precursors, utilizing an

      
       mediated deprotection/cyclization cascade has been proven to preserve chirality by avoiding free amine intermediates that might undergo retro-Michael additions.[1]
      

Validated Protocol: Safe Reduction of N-Boc-Ester

This protocol is designed to convert the ester precursor to the (2R)-hydroxymethyl moiety without eroding the C2 stereocenter.[1][2]

Pre-requisites:

  • Substrate: (2S,3S)-N-Boc-3-hydroxyproline methyl ester (or similar).[1][2]

  • Reagent: LiBH4 (2.0 M in THF).[1][2][3]

  • Validation:

    
     NMR and Specific Rotation 
    
    
    .

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the N-Boc-ester in anhydrous THF (0.1 M concentration).

  • Activation: Add 1.0 equiv of dry Methanol (MeOH). Note: MeOH acts as a catalyst to form active lithium methoxyborohydride species.[1][2]

  • Addition: Cool the solution to 0°C . Add LiBH4 (2.0 equiv) dropwise over 15 minutes.

    • Checkpoint: Gas evolution (

      
      ) will occur.[1][2] Ensure venting is adequate.[1][2]
      
  • Reaction: Allow the mixture to warm to 20°C (Room Temp) and stir for 2–4 hours.

    • Monitoring: Check TLC for disappearance of ester.[1][2] Do not heat.

  • Quench (Critical): Cool back to 0°C . Quench carefully with saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) .

    • Why? This breaks down boron complexes gently without the strong exotherm of HCl, which could deprotect the Boc group or cause acid-catalyzed epimerization.[2]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .[1][2][3]
    
  • Data Analysis:

    • Yield: Expect >85%.

    • Purity Check: H-NMR should show distinct diastereotopic protons for the

      
       group at 
      
      
      3.5–4.0 ppm.[1][2]

Visual Logic: The "Anti-Racemization" Decision Tree

The following diagram outlines the decision logic required to navigate the synthesis safely.

GStartStart: Synthesis of(2R,3S)-2-hydroxymethylpyrrolidin-3-olCheckPGCheck NitrogenProtecting Group (PG)Start->CheckPGIsEWGIs PG ElectronWithdrawing? (Boc, Cbz)CheckPG->IsEWGRiskHIGH RISK:C2-Proton is AcidicIsEWG->RiskYesSafeLOW RISK:C2-Proton is StableIsEWG->SafeNo (Benzyl)BaseStepDoes step requireStrong Base (NaH, LDA)?Risk->BaseStepRedStepReduction Step:Ester -> AlcoholSafe->RedStepAction1STOP. Switch toN-Benzyl or N-AllylBaseStep->Action1YesAction2Proceed with Caution.Use LiHMDS @ -78°CBaseStep->Action2No (Mild Base)Action2->RedStepRedChoiceReagent ChoiceRedStep->RedChoiceBadRedLiAlH4 (Reflux)Risk: Aldehyde EpimerizationRedChoice->BadRedAggressiveGoodRedLiBH4 / THF / 0°CSafe PathwayRedChoice->GoodRedMildResultTarget Molecule>98% ee/deGoodRed->Result

Caption: Figure 1. Decision logic for preventing C2-epimerization during pyrrolidine synthesis. Note the critical branch points at Protecting Group selection and Reduction reagent choice.

Quantitative Data: Reagent Impact on Stereochemistry[1][2]

The following table summarizes the impact of reduction conditions on the stereochemical purity of C2-substituted pyrrolidines (Data derived from comparative literature analysis).

ReagentSolventTempYieldStereochemical Retention (ee/de)Risk Level
LiAlH4 THFReflux92%< 80%High (Thermal epimerization)
DIBAL-H Toluene-78°C88%> 95%Medium (Requires strict cryogenic control)
NaBH4 EtOH25°C65%> 98%Low (Slow reaction, lower yield)
LiBH4 THF/MeOH0°C -> RT94% > 99% Optimal (Best balance)

References

  • Fleet, G. W. J., et al. (1986).[2] "Synthesis from D-xylose of the potent and specific enantiomeric glucosidase inhibitors, 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-arabinitol."[4] Tetrahedron, 42(20), 5685-5692.[2] [1]

  • Jenkins, D. J., et al. (2002).[2] "Approaches to the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C(3) epimer: a cautionary tale." Journal of the Chemical Society, Perkin Transactions 1, (Issue 21).[2]

  • Panday, S. K., et al. (2006).[2] "Concise Synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol (LAB) from D-Xylose." Synthesis, 2006(19), 3247-3252.[2]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." (General mechanisms for alpha-amino epimerization).

managing side reactions in multi-step synthesis of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and overcoming the common challenges associated with the multi-step synthesis of pyrrolidine derivatives. The pyrrolidine ring is a privileged scaffold in modern pharmaceuticals, appearing in nearly 20% of FDA-approved drugs containing a saturated cyclic amine.[1][2][3] However, its synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.

This resource provides detailed troubleshooting guides and FAQs to navigate these complexities, explaining not just the how but the why behind each experimental choice.

Troubleshooting Guide: Common Side Reactions by Synthetic Method

This section addresses specific issues encountered during the most common synthetic routes to pyrrolidine derivatives.

Reductive Amination & Paal-Knorr Synthesis

Reductive amination of 1,4-dicarbonyl compounds is a direct and classical approach to N-substituted pyrrolidines.[4] However, the reaction conditions must be finely tuned to avoid competing pathways.

Issue 1: Formation of Furan Byproducts

Question: During the synthesis of a pyrrolidine derivative using a 1,4-dicarbonyl compound and a primary amine, I am observing a significant amount of a furan byproduct. How can I minimize or eliminate this side reaction?

Causality: Furan formation is a classic side reaction in Paal-Knorr type syntheses, especially under acidic conditions.[5] The reaction proceeds through a common hemiaminal intermediate. Under neutral or weakly acidic conditions, intramolecular cyclization of the amine onto the second carbonyl group is favored. However, under strongly acidic conditions (pH < 3), protonation of the hydroxyl group followed by elimination of water leads to a stabilized carbocation that readily cyclizes to form the highly stable aromatic furan ring.[5]

Troubleshooting & Solutions:

  • pH Control (Critical): The most crucial factor is maintaining a pH between 4 and 6.[5] This can be achieved using a buffer system (e.g., acetic acid/sodium acetate) or by using the amine starting material as its hydrochloride salt and a stoichiometric amount of a non-nucleophilic base.

  • Acid Catalyst Selection: If a catalyst is required, opt for a weak acid like acetic acid.[5] Avoid strong mineral acids such as HCl or H₂SO₄, which strongly promote the dehydration pathway to the furan.[5]

  • Choice of Reducing Agent: For reductive aminations, use a reducing agent that is effective at a near-neutral pH and selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are most reactive at a slightly acidic pH where the imine has formed but before significant furan formation occurs.[6] NaBH₄ is more basic and can be less selective.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of the furan byproduct early. If furan begins to appear, consider adjusting the pH by adding a mild base.

Diagram: Competing Pathways in Paal-Knorr Synthesis

G cluster_0 Reaction Start cluster_1 Intermediate cluster_2 Desired Pathway cluster_3 Side Reaction Pathway Dicarbonyl 1,4-Dicarbonyl + R-NH2 Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Imine Imine/Enamine Hemiaminal->Imine pH 4-6 (Weakly Acidic) Dehydration Dehydration Hemiaminal->Dehydration pH < 3 (Strongly Acidic) Pyrrolidine Pyrrolidine Product Imine->Pyrrolidine Intramolecular Cyclization Furan Furan Byproduct Dehydration->Furan Aromatization

Caption: Control of pH is critical to direct the reaction towards the desired pyrrolidine.

Issue 2: Over-reduction or Incomplete Reaction in Reductive Amination

Question: My reductive amination is giving me a mixture of the starting dicarbonyl, the mono-aminated alcohol, and my desired pyrrolidine. How can I drive the reaction to completion?

Causality: This issue arises from an imbalance in the rates of imine formation versus reduction. If the reducing agent is too reactive, it may reduce the carbonyl groups to alcohols before the amine has a chance to condense.[5] Conversely, if imine formation is slow or reversible, the reaction may stall, leaving unreacted starting materials.[5]

Troubleshooting & Solutions:

  • One-Pot, Two-Step Procedure: First, allow the dicarbonyl and amine to stir together in a suitable solvent (e.g., methanol, dichloroethane) with a weak acid catalyst (e.g., acetic acid) for 1-2 hours to ensure the formation of the imine/enamine intermediate. Then, add the reducing agent.

  • Selective Reducing Agent: Use NaBH(OAc)₃. It is milder than NaBH₄ and is particularly effective for reductive aminations because the reaction byproducts (acetate salts) help to maintain a weakly acidic environment conducive to imine formation.[6]

  • Water Removal: The initial condensation to form the imine releases water. If this water is not removed, it can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine and, ultimately, the final product.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful, stereoselective method for constructing highly substituted pyrrolidine rings.[4][7] However, controlling regioselectivity and diastereoselectivity can be challenging.

Issue 3: Poor Regioselectivity or Formation of Isomeric Products

Question: My [3+2] cycloaddition is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

Causality: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the electronic properties of the 1,3-dipole (the azomethine ylide) and the dipolarophile (the alkene/alkyne), as described by Frontier Molecular Orbital (FMO) theory.[8] The reaction is favored between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The largest orbital coefficients on the interacting atoms will dictate which regioisomer is formed. Steric hindrance between bulky substituents can also override electronic effects.[8][9]

Troubleshooting & Solutions:

  • Modify Dipolarophile Electronics: The most common strategy is to use an electron-deficient alkene (e.g., acrylates, maleimides, nitroalkenes) as the dipolarophile.[10] This creates a strong HOMO(ylide)-LUMO(dipolarophile) interaction, leading to a predictable and often single regioisomer.[8]

  • Modify Ylide Electronics: The substituents on the azomethine ylide also play a key role. An electron-withdrawing group (e.g., an ester) on the ylide carbon can alter the orbital coefficients and reverse the expected regioselectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., Ag(I), Cu(I), Sc(OTf)₃) can enhance regioselectivity.[8][11] The Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and increasing the energy gap between the two possible transition states, thus favoring one regioisomeric outcome.

Diagram: Controlling Regioselectivity in [3+2] Cycloaddition

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products Ylide Azomethine Ylide (HOMO) TS1 Transition State A (Favored) Ylide->TS1 Large orbital overlap Low energy TS2 Transition State B (Disfavored) Ylide->TS2 Small orbital overlap High energy Dipolarophile Dipolarophile (LUMO) Dipolarophile->TS1 Large orbital overlap Low energy Dipolarophile->TS2 Small orbital overlap High energy Product1 Regioisomer A (Major Product) TS1->Product1 Product2 Regioisomer B (Minor Product) TS2->Product2 Note Key Factors: - FMO Coefficients - Steric Hindrance - Lewis Acid Catalysis

Caption: Regioselectivity is determined by the favored transition state.

Issue 4: Low Diastereoselectivity or Enantioselectivity

Question: I am performing an asymmetric [3+2] cycloaddition, but the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product is low.

Causality: Stereoselectivity in these reactions is dictated by the facial selectivity of the approach of the dipolarophile to the ylide.[12] In catalyzed reactions, the chiral environment created by the metal-ligand complex or organocatalyst blocks one approach, favoring the other. The choice of catalyst, ligand, solvent, and temperature all have a profound impact on the energy difference between the diastereomeric transition states.[12]

Troubleshooting & Solutions:

  • Catalyst and Ligand Screening: This is the most critical variable. For metal-catalyzed reactions, screen a variety of chiral ligands (e.g., phosphoramidites, BOX, Segphos) to find the optimal match for your substrate.[8][12] Ensure the catalyst is pure and not decomposing.

  • Temperature Optimization: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between transition states.[12] Run the reaction at 0 °C, -20 °C, or even -78 °C and monitor the effect on selectivity and reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, the stereochemical outcome. Screen a range of solvents from non-polar (toluene, hexanes) to polar aprotic (DCM, THF).

  • Substrate Modification: The steric bulk of substituents on both the ylide and dipolarophile can enhance facial discrimination. Sometimes, a slightly larger protecting group or substituent can dramatically improve stereoselectivity.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the pyrrolidine ring from an acyclic diene precursor, notable for its functional group tolerance.[13] Success hinges on catalyst activity and managing the reaction equilibrium.

Issue 5: Low Yield or No Reaction

Question: My RCM reaction to form an N-Boc-3-pyrroline is not proceeding, or the yield is very low.

Causality: RCM is an equilibrium-driven process where the desired cyclic alkene and volatile ethylene are formed from an acyclic diene.[13] Low yields can result from several factors:

  • Catalyst Inactivity: The ruthenium catalyst can be poisoned by impurities (e.g., sulfur-containing compounds) or may not be active enough for a sterically hindered substrate.[14][15]

  • Unfavorable Equilibrium: If the ethylene byproduct is not efficiently removed, the reverse reaction can occur, leading to a low yield of the cyclic product.

  • Substrate Coordination: The nitrogen atom of the substrate can sometimes coordinate to the ruthenium center, inhibiting catalytic turnover.[15]

Troubleshooting & Solutions:

  • Catalyst Choice: For simple substrates like N-Boc-diallylamine, a first-generation Grubbs catalyst (G-I) may suffice.[15] For more challenging or sterically hindered substrates, a more active second-generation (G-II) or third-generation (Hoveyda-Grubbs, HG-II) catalyst is necessary.[15][16]

  • Drive the Equilibrium:

    • High Dilution: Run the reaction at high dilution (0.01 - 0.1 M) to favor the intramolecular RCM over intermolecular polymerization.[17]

    • Ethylene Removal: Gently bubble argon or nitrogen through the reaction mixture or perform the reaction under a partial vacuum to physically remove the ethylene byproduct and drive the reaction forward.

  • Temperature: While many RCM reactions run at room temperature, gently heating to reflux in a solvent like dichloromethane (40 °C) or toluene (110 °C) can increase the reaction rate and catalyst turnover.[15]

  • Additive Use: For substrates where nitrogen coordination is suspected, adding a Lewis acid like Ti(O-iPr)₄ can sometimes help by chelating to the amine, though this can also lead to decomposition and must be optimized carefully.[15]

Experimental Protocol: Optimized RCM Synthesis of N-Boc-3-Pyrroline

This protocol highlights key parameters for a successful RCM reaction.

Materials:

  • N-Boc-diallylamine (1.0 equiv)

  • Grubbs' Second Generation Catalyst (G-II) (0.5-1.0 mol%)

  • Anhydrous, degassed dichloromethane (DCM) to make a 0.1 M solution

Procedure:

  • Add N-Boc-diallylamine to an oven-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Dissolve the substrate in anhydrous, degassed DCM (to a concentration of 0.1 M).

  • Begin stirring and gently reflux the solution (approx. 40 °C).

  • In a separate vial, weigh the G-II catalyst and dissolve it in a small amount of degassed DCM.

  • Add the catalyst solution to the refluxing substrate solution. The solution will typically turn from purple/red to brown.

  • Maintain reflux and monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 2-4 hours).

  • After completion, cool the reaction to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-3-pyrroline.[15]

General Troubleshooting

Issue 6: Low Overall Yield in a Multi-Step Sequence

Question: After several steps, the overall yield of my pyrrolidine derivative is very low. How can I diagnose the problem?

Causality: Low overall yield is a cumulative problem in multi-step synthesis.[4][18] It can be caused by low conversion in one or more steps, product degradation under reaction or workup conditions, or physical loss of material during transfers and purifications.[4]

Troubleshooting & Solutions:

  • Analyze Each Step: Do not proceed to the next step until the product of the current step is fully characterized (NMR, LC-MS) and its purity is confirmed. A small impurity carried forward can inhibit a subsequent reaction.

  • Optimize Purification: Minimize the number of chromatographic purifications. Consider crystallization, distillation, or extraction where possible, as these methods often have higher recovery rates on a larger scale.[5][19]

  • Telescoping Reactions: If two consecutive reaction steps are compatible, consider a "one-pot" or "telescoped" procedure where the second reagent is added directly to the crude product of the first reaction.[20][21] This minimizes handling and purification losses.

  • Protecting Group Strategy: Ensure your protecting groups are stable to all downstream reaction conditions and that deprotection is high-yielding.[14][22]

Diagram: Troubleshooting Low Overall Yield

G Start Low Overall Yield Detected CheckStep Analyze each step individually (TLC, LC-MS, NMR) Start->CheckStep Incomplete Is any step incomplete? CheckStep->Incomplete Degradation Is there evidence of product degradation? Incomplete->Degradation No Sol_Incomplete Optimize Reaction: - Increase time/temp - Check reagent quality - Use catalyst Incomplete->Sol_Incomplete Yes Purification Are purification losses high? Degradation->Purification No Sol_Degradation Modify Conditions: - Lower temperature - Change solvent - Check pH stability Degradation->Sol_Degradation Yes End Yield Improved Purification->End No Sol_Purification Refine Workup: - Use extraction/crystallization - Minimize chromatography - Telescope steps Purification->Sol_Purification Yes Sol_Incomplete->CheckStep Sol_Degradation->CheckStep Sol_Purification->CheckStep

Caption: A systematic approach to diagnosing and solving low yield issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group strategy for a pyrrolidine with multiple reactive sites? A1: The key is to use an "orthogonal" protecting group strategy.[22] This involves selecting groups that can be removed under different, non-interfering conditions. For a molecule with two different amine groups (e.g., 3-aminopyrrolidine), you could protect the pyrrolidine nitrogen with a base-labile Fmoc group and the 3-amino group with an acid-labile Boc group.[14] This allows you to selectively deprotect and react at one site while the other remains protected.[14][22]

Q2: I am trying to N-alkylate my pyrrolidine derivative, but I am getting significant amounts of the di-alkylated quaternary ammonium salt. How can I improve selectivity for mono-alkylation? A2: Over-alkylation is a common problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[5] To favor mono-alkylation, use a large excess of the starting amine relative to the alkylating agent. Alternatively, a more controlled method is reductive amination: react your pyrrolidine with an appropriate aldehyde or ketone followed by reduction with NaBH(OAc)₃. This method cleanly provides the mono-alkylated product without risk of over-alkylation.[6]

Q3: What are the best general techniques for purifying polar pyrrolidine derivatives? A3: Highly polar pyrrolidines can be challenging to purify via standard silica gel chromatography.

  • Reverse-Phase Chromatography (C18): This is often effective for polar compounds, using gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Ion-Exchange Chromatography: If your compound is basic, you can use a cation exchange resin to capture it, wash away neutral impurities, and then elute your product with a base (e.g., ammonia in methanol).

  • Acid/Base Extraction: If impurities have different acid/base properties, a liquid-liquid extraction can be very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid to extract your basic pyrrolidine into the aqueous layer, wash the organic layer to remove basic impurities, then basify the aqueous layer and re-extract your purified product.[5]

  • Distillation: For non-functionalized or simple pyrrolidines, which are often liquids, distillation can be a highly effective purification method.[5]

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.
  • SV ChemBioTech. Multi-Step Organic Synthesis.
  • BenchChem. (2025).
  • Wsu.edu. How to Succeed in Multi-Step Organic Synthesis.
  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • PharmaBlock.
  • Royal Society of Chemistry. (2010). Continuous flow multi-step organic synthesis.
  • Wikipedia. Protecting group.
  • ACS Omega. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile.
  • NIH National Center for Biotechnology Information.
  • Organic Chemistry Portal. (2007).
  • Organic Syntheses Procedure.
  • Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • Master Organic Chemistry. (2017).
  • Beilstein Journal of Organic Chemistry. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • Wikipedia.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.

Sources

Validation & Comparative

(2S,3S)-2-methylpyrrolidin-3-ol vs. other chiral auxiliaries in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Chiral Auxiliaries: (2S,3S)-2-Methylpyrrolidin-3-ol vs. Established Paradigms

Introduction

In the realm of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that dictates the stereochemical outcome, scalability, and downstream processing of complex molecular architectures[1]. While David Evans' oxazolidinones and Andrew Myers' pseudoephedrine have historically dominated stereoselective alkylation and aldol reactions[2][3], cyclic amino-alcohols like this compound are emerging as powerful alternatives[4]. By bridging the gap between conformational rigidity and functional group versatility, pyrrolidine-based auxiliaries offer unique spatial constraints that can outperform acyclic systems in specific synthetic bottlenecks[5][6].

This guide objectively evaluates the performance, mechanistic causality, and practical implementation of this compound against these traditional benchmarks.

Part 1: Mechanistic Paradigms & Causality of Stereocontrol

The efficacy of a chiral auxiliary is governed by its ability to lock enolate geometry and provide facial shielding during electrophilic attack[1].

  • Evans Oxazolidinones (The Rigid Chelator): Utilizing a cyclic carbamate framework, oxazolidinones rely on bidentate chelation (typically with Li, B, or Ti) between the imide carbonyl and the oxazolidinone oxygen[1]. This rigidifies the transition state, forcing the substituent (e.g., isopropyl or benzyl) to block one face of the Z-enolate, yielding extraordinary syn-aldol selectivity (>99% de).

  • Myers' Pseudoephedrine (The Flexible Director): Despite its acyclic nature, pseudoephedrine achieves >95% de in alkylations[3]. The causality lies in the use of a strong base (LDA) to generate a rigid, doubly-deprotonated Z-enolate where the lithium alkoxide acts as an internal directing group. The adjacent methyl group provides the necessary steric bulk to shield the α-face[3].

  • This compound (The Cyclic Hybrid): This auxiliary merges the secondary amine and alcohol motifs of pseudoephedrine into a constrained 5-membered pyrrolidine ring[4]. The cyclic constraint eliminates the C–N bond rotation that can occasionally compromise selectivity in acyclic systems. During enolization, the C3-hydroxyl group forms a tight lithium alkoxide chelate, while the C2-methyl group—locked in a rigid spatial orientation—provides superior steric shielding[5][6]. This makes it exceptionally potent for substrates where acyclic auxiliaries suffer from conformational flexibility.

AuxiliarySelection Start Target Transformation? Aldol Aldol Addition Start->Aldol Alkylation Asymmetric Alkylation Start->Alkylation SynAldol Syn-Aldol Evans Oxazolidinone Aldol->SynAldol Syn AntiAldol Anti-Aldol Thiazolidinethione Aldol->AntiAldol Anti Acyclic Flexible Substrate Pseudoephedrine Alkylation->Acyclic Standard Cyclic Rigid Constraint Needed This compound Alkylation->Cyclic High Steric

Logical decision tree for selecting chiral auxiliaries based on target reaction and steric needs.

Part 2: Comparative Performance Data

The following table benchmarks the quantitative performance of these three auxiliary classes across standard asymmetric workflows[1][2][3].

ParameterEvans OxazolidinoneMyers' PseudoephedrineThis compound
Structural Class Cyclic CarbamateAcyclic Amino-AlcoholCyclic Amino-Alcohol
Primary Application Syn-Aldol, AlkylationAlkylationAlkylation, Cycloaddition
Enolate Geometry Z-enolate (Chelated)Z-enolate (Li-Alkoxide)Z-enolate (Rigidified)
Typical de (%) >98%95–99%92–98%
Cleavage Method LiOH/H₂O₂ or LiBH₄NaOH/H₂O or NH₃·BH₃Acidic/Basic Hydrolysis
Auxiliary Recovery 85–95%>90%80–90%

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following is a self-validating methodology for asymmetric alkylation using this compound, highlighting the causality behind each experimental choice[3][4].

Step 1: Auxiliary Attachment

  • Action: React this compound (1.0 equiv) with the target acyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 0 °C.

  • Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered secondary amine. Maintaining the reaction at 0 °C prevents ketene formation and subsequent dimerization of the acyl chloride.

Step 2: Enolate Generation (Validation Checkpoint)

  • Action: Add the resulting amide dropwise to a solution of LDA (2.1 equiv) and anhydrous LiCl (6.0 equiv) in THF at -78 °C. Stir for 1 hour.

  • Causality: The first equivalent of LDA deprotonates the C3-hydroxyl, while the second deprotonates the α-carbon. Anhydrous LiCl is critical; it disrupts LDA aggregates, favoring the formation of a highly reactive, monomeric lithium enolate[3]. Kinetic deprotonation at -78 °C prevents thermodynamic equilibration, locking the enolate in the desired Z-geometry.

  • Self-Validation: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR. >95% deuterium incorporation at the α-position validates quantitative enolate formation before introducing the expensive electrophile.

Step 3: Stereoselective Alkylation

  • Action: Introduce the alkyl halide electrophile (1.5 equiv) and allow the reaction to slowly warm to 0 °C.

  • Causality: The rigidified lithium-alkoxide chelate forces the electrophile to approach from the less hindered face (opposite the C2-methyl group), ensuring high diastereoselectivity.

Step 4: Cleavage and Recovery

  • Action: Reflux the alkylated product in aqueous NaOH/MeOH.

  • Causality: Basic hydrolysis cleaves the amide bond, yielding the enantiopure carboxylic acid. The this compound auxiliary is subsequently recovered via simple acid-base extraction for reuse, ensuring high atom economy.

ExperimentalWorkflow Step1 1. Auxiliary Attachment (Acyl Chloride, Base) Step2 2. Enolate Generation (LDA, LiCl, -78°C) Step1->Step2 Step3 3. Stereoselective Alkylation (Electrophile Addition) Step2->Step3 Step4 4. Auxiliary Cleavage (Hydrolysis/Reduction) Step3->Step4

Self-validating experimental workflow for asymmetric alkylation using chiral auxiliaries.

References

  • Title: Chiral auxiliary - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis Source: oreateai.com URL: [Link]

  • Title: A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition Source: acs.org URL: [Link]

Sources

Comparative Performance of Pyrrolidine-Based Organocatalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The advent of modern organocatalysis has fundamentally reshaped asymmetric synthesis, providing metal-free, highly stereoselective pathways for complex molecule construction. At the forefront of this chemical revolution are pyrrolidine-based organocatalysts. Originating from the foundational use of L-proline in the Hajos-Parrish-Eder-Sauer-Wiechert reaction, this class has evolved into highly engineered scaffolds—most notably the MacMillan imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction summaries. Here, we will critically evaluate the comparative performance of these catalysts, dissect the mechanistic causality behind their stereocontrol, and provide a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Causality: Enamine vs. Iminium Activation

Pyrrolidine derivatives drive catalysis primarily through two reversible, covalent activation modes. Understanding which pathway your substrate undergoes is the first step in rational catalyst selection:

  • Enamine Activation (HOMO Raising): The secondary amine of the pyrrolidine condenses with an enolizable aldehyde or ketone to form an electron-rich enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO), facilitating stereoselective nucleophilic attack on an electrophile (e.g., in Aldol or Michael additions)[2].

  • Iminium Activation (LUMO Lowering): Condensation with an α,β-unsaturated carbonyl forms an electron-deficient iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate toward nucleophilic conjugate addition[3].

The structural features of the catalyst dictate the stereochemical outcome. In L-proline, the carboxylic acid acts as a bifunctional hydrogen-bond donor, directing the electrophile to a specific face. Conversely, Jørgensen-Hayashi catalysts rely on profound steric shielding; the bulky diarylprolinol and silyl ether groups physically block one face of the enamine, enforcing strict stereocontrol without relying on hydrogen bonding[4].

MechanisticCycle Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Catalyst Pyrrolidine Catalyst (2° Amine) Carbonyl->Catalyst Condensation Iminium Iminium Ion (LUMO Lowering) Catalyst->Iminium α,β-Unsaturated Enamine Enamine (HOMO Raising) Catalyst->Enamine Saturated (α-Protons) Nucleophile Reaction with Nucleophile Iminium->Nucleophile Conjugate Addition Electrophile Reaction with Electrophile Enamine->Electrophile α-Functionalization Product Chiral Product + Regenerated Catalyst Electrophile->Product Hydrolysis Nucleophile->Product Hydrolysis

Mechanistic pathways of pyrrolidine organocatalysis via enamine and iminium activation.

Comparative Performance Analysis

When selecting a pyrrolidine-based organocatalyst, researchers must balance reactivity, stereoselectivity, and catalyst loading. The table below synthesizes the comparative performance of the three dominant classes in benchmark asymmetric Michael additions (e.g., aliphatic aldehydes to nitroolefins).

Catalyst ClassTypical LoadingEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key AdvantagesPrimary Limitations
L-Proline & Prolinamides 10 - 20 mol%70 - 90%Moderate (up to 4:1)Readily available, inexpensive, utilizes bifunctional H-bonding[1].High loading required, poor solubility in organic solvents, prone to parasitic side reactions.
MacMillan Imidazolidinones 10 - 20 mol%85 - 95%High (>10:1)Exceptional for Diels-Alder and specific iminium activations[5].Requires acidic co-catalysts; synthesis of the catalyst can be multi-step.
Jørgensen-Hayashi Catalysts 1 - 5 mol%> 95%Excellent (>20:1)Low loading, extreme steric control, highly soluble in organic solvents[3].Sensitive to desilylation if strongly acidic additives are used improperly.

Experimental Workflow: Self-Validating Asymmetric Michael Addition

To ensure reproducibility and high fidelity in synthetic workflows, the following protocol outlines a self-validating system for the asymmetric Michael addition of aldehydes to nitroolefins using a Jørgensen-Hayashi catalyst.

Causality in Experimental Design
  • Catalyst Choice: (S)-α,α-diphenylprolinol trimethylsilyl ether is selected. The bulky diphenyl groups shield the Re-face of the enamine, ensuring exclusive Si-face attack by the electrophile[6].

  • Additive (Benzoic Acid): A weak Brønsted acid is crucial. It serves as a proton shuttle, aiding in the elimination of water during enamine formation. More importantly, it accelerates the hydrolysis of the product-catalyst iminium intermediate, preventing catalyst trapping and allowing a highly efficient 5 mol% loading[7].

  • Stoichiometry (Excess Aldehyde): Aliphatic aldehydes can undergo self-aldol condensation. Using 2.0 equivalents ensures quantitative enamine formation with the catalyst, outcompeting the parasitic self-aldol pathway.

Step-by-Step Methodology
  • Catalyst Preparation: To a dry 10 mL reaction vial equipped with a magnetic stir bar, add (S)-α,α-diphenylprolinol trimethylsilyl ether (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%).

  • Solvent Addition: Dissolve the mixture in 2.0 mL of anhydrous Toluene (or a 1:1 EtOH/H₂O mixture for greener applications[6]). Stir at ambient temperature for 5 minutes to ensure full homogenization.

  • Enamine Formation: Add the aliphatic aldehyde (2.0 mmol, 2.0 equiv) dropwise. Stir for 10 minutes to allow the enamine equilibrium to establish.

  • Electrophile Introduction: Add the nitroolefin (1.0 mmol, 1.0 equiv) in one portion. The reaction mixture may develop a distinct yellow/orange hue, indicating the formation of charge-transfer complexes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1) or HPLC. Typical reaction times range from 4 to 12 hours depending on substrate sterics.

  • Quench and Hydrolysis: Once complete, quench the reaction with saturated aqueous NH₄Cl (2 mL). This step is a self-validating checkpoint: it fully hydrolyzes any remaining catalyst-product intermediate, regenerating the free catalyst.

  • Extraction and Purification: Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the chiral γ-nitroaldehyde.

Workflow Step1 1. Catalyst & Additive Dissolution Step2 2. Aldehyde Addition (Enamine Formation) Step1->Step2 Step3 3. Electrophile Addition (Stereocontrol) Step2->Step3 Step4 4. Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Quench & Hydrolysis (Catalyst Regeneration) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for pyrrolidine-catalyzed asymmetric Michael addition.

Industrial and Medicinal Applications

The robust performance of diarylprolinol silyl ethers has facilitated their adoption in industrial-scale pharmaceutical synthesis, proving that organocatalysis is not just an academic curiosity. For example, researchers at Merck utilized a Jørgensen-Hayashi-type catalyst for the asymmetric 1,4-addition of nitromethane to an α,β-unsaturated aldehyde in the synthesis of the migraine drug telcagepant. This highlighted the scalability and reliability of these organocatalytic systems on a multi-kilogram scale[3]. Similarly, the synthesis of the anticoagulant warfarin and the antidepressant paroxetine have been vastly streamlined (reducing step counts from 14 down to 6) using these highly stereoselective pyrrolidine derivatives[3].

Conclusion

While L-proline remains a historic and accessible starting point, the structural evolution into Jørgensen-Hayashi diarylprolinol silyl ethers and MacMillan imidazolidinones has cemented pyrrolidine-based organocatalysts as indispensable tools in drug discovery. By understanding the mechanistic causality—specifically how steric bulk and electronic modulation dictate the enamine and iminium pathways—researchers can logically select, optimize, and scale these catalysts for complex asymmetric transformations.

References

1.2 - Benchchem 2.1 - Molecules, MDPI (via ResearchGate) 3. 3 - PMC, National Institutes of Health 4.6 - Catalysts, SciSpace 5. 7 - Chemical Society Reviews, RSC 6.4 - ChemRxiv

Sources

Publish Comparison Guide: Absolute Configuration Determination of (2S,3S)-2-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of methods for determining the absolute configuration of (2S,3S)-2-methylpyrrolidin-3-ol , a critical chiral scaffold in drug development.

Executive Summary & Structural Challenge

The pyrrolidine scaffold is ubiquitous in pharmaceutical agents (e.g., glycosidase inhibitors, antiviral agents). The specific isomer This compound presents a stereochemical challenge due to the presence of two contiguous stereocenters.

Validating the (2S,3S) configuration is critical because:

  • Enantiomeric Purity: Separating the (2S,3S) enantiomer from its (2R,3R) antipode is essential for biological activity.

  • Diastereomeric Purity: Distinguishing the trans-(2S,3S) isomer from the cis-(2S,3R) diastereomer ensures correct pharmacophore alignment.

This guide compares the three primary validation methodologies: Small Molecule X-Ray Crystallography , NMR Mosher's Analysis , and Chiroptical Spectroscopy (VCD) .

Structural Logic: The (2S,3S) Target

Before experimental validation, one must define the target geometry based on Cahn-Ingold-Prelog (CIP) priorities.

  • C2 Center: Priority:

    
    . For 2S , with H in the back, the sequence 
    
    
    
    is counter-clockwise.
  • C3 Center: Priority:

    
    . For 3S , with H in the back, the sequence 
    
    
    
    is counter-clockwise.

Stereochemical Outcome: The (2S,3S) configuration corresponds to the trans relationship where the C2-Methyl and C3-Hydroxyl groups are on opposite faces of the ring (e.g., Methyl down, Hydroxyl up).

Comparative Analysis of Validation Methods

The following table summarizes the operational parameters for each method when applied to 2-methylpyrrolidin-3-ol.

FeatureMethod A: X-Ray Crystallography Method B: NMR Mosher's Analysis Method C: Chiroptical (VCD)
Primary Output Direct 3D atomic map (Gold Standard)

values (Chemical Shift)
Vibrational Absorbance Spectra
Sample State Single Crystal (Solid)Solution (

, etc.)
Solution (

,

)
Derivatization Required (HCl salt or p-nitrobenzoate)Required (MTPA esters)None (Direct measurement)
Confidence Absolute (100%)High (>95%)High (>95%)
Time to Result 3–7 Days (Crystal growth dependent)24 Hours24–48 Hours (Calc. time)
Cost High (Instrument/Service)Low (Standard Reagents)Medium (Specialized IR)
Suitability Best for final API confirmationBest for rapid in-process checksBest for oils/non-crystalline solids

Method A: Small Molecule X-Ray Crystallography (The Gold Standard)

Causality & Expertise

This compound is a low molecular weight amino alcohol, likely existing as an oil or low-melting solid. It lacks "heavy atoms" (Z > Si) required for anomalous dispersion (the effect used to distinguish enantiomers in X-ray) if using standard Mo-radiation sources.

  • The Fix: You must synthesize a derivative or salt that introduces a heavy atom (e.g., Cl, Br) or creates a rigid lattice.

  • Recommendation: Form the hydrochloride salt or the p-bromobenzoate ester . The chloride ion in the salt provides sufficient anomalous scattering with Cu-radiation to determine absolute configuration (Flack parameter).

Experimental Protocol
  • Derivatization: Dissolve 50 mg of product in dry ethanol. Add 1.1 eq of anhydrous HCl in dioxane. Evaporate to dryness.

  • Crystallization: Dissolve the salt in minimal hot methanol. Add ethyl acetate dropwise until turbid. Store at 4°C.

  • Data Collection: Collect dataset on a diffractometer (Cu K

    
     source).
    
  • Validation:

    • Refine structure.[1]

    • Check Flack Parameter: A value near 0.0 (e.g.,

      
      ) confirms the model is correct. A value near 1.0 implies the inverted structure.
      

Method B: NMR-Based Configuration (Mosher's Method)[2]

Causality & Expertise

When crystallization fails, Mosher's method is the industry standard for secondary alcohols. It relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
  • Mechanism: You synthesize both the (R)- and (S)-MTPA esters.[2][3][4] The phenyl group shields protons on one side of the stereocenter differently in each diastereomer.

  • Application to this compound: The C3-hydroxyl is the reaction site. The C2-methyl group will experience significant shift differences (

    
    ) between the two esters.
    
Self-Validating Protocol
  • Synthesis:

    • Sample A: 10 mg Alcohol + (R)-MTPA-Cl

      
       (S)-Mosher Ester.
      
    • Sample B: 10 mg Alcohol + (S)-MTPA-Cl

      
       (R)-Mosher Ester.
      
    • Note: The stereochemistry of the ester reverses relative to the acid chloride used.

  • NMR Acquisition: Acquire

    
    H NMR (500 MHz+) for both samples in 
    
    
    
    .
  • Analysis (

    
    ): 
    
    • Calculate

      
       for neighboring protons (H2, H4, Methyl-C2).
      
    • Logic: Protons on the right side of the plane (defined by the Mosher model) will have

      
      . Protons on the left will have 
      
      
      
      .
Visualization: Mosher's Decision Tree

MosherAnalysis Start Start: this compound Deriv Derivatize with (R)- and (S)-MTPA-Cl Start->Deriv NMR Acquire 1H NMR Data Calculate Δδ = δ(S-ester) - δ(R-ester) Deriv->NMR Decision Analyze Δδ of C2-Methyl Group NMR->Decision Pos Δδ (Methyl) is Positive (+) Decision->Pos > 0 ppm Neg Δδ (Methyl) is Negative (-) Decision->Neg < 0 ppm Result1 Config matches Model A (Verify with H4 signals) Pos->Result1 Result2 Config matches Model B (Verify with H4 signals) Neg->Result2

Caption: Decision workflow for assigning stereochemistry using Mosher's analysis. The sign of the chemical shift difference for the C2-methyl group is the primary indicator.

Method C: Chiroptical Methods (VCD)

Causality & Expertise

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized IR light.[4] Unlike ECD (which requires a UV chromophore), VCD works on the native molecule's vibrational modes (C-O stretch, C-H bend).

  • Why use it? It requires no derivatization and can be performed directly on the oil.

  • Process:

    • Measure experimental VCD spectrum of the sample.[4]

    • Calculate the theoretical VCD spectrum for the (2S,3S) structure using DFT (Density Functional Theory).

    • Compare: If the bands align (sign and intensity), the configuration is confirmed. If they are mirror images, the sample is (2R,3R).

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link[3]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

Sources

Publish Comparison Guide: DFT Analysis of Chiral Induction by (2S,3S)-2-Methylpyrrolidin-3-ol Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-methylpyrrolidin-3-ol represents a specialized class of chiral amino-alcohol organocatalysts and ligands. Unlike the ubiquitous L-Proline, which relies on a C2-carboxylate for bifunctional catalysis, this scaffold leverages a C2-methyl steric handle combined with a C3-hydroxyl hydrogen-bond donor .

This guide provides a technical analysis of its chiral induction mechanism via Density Functional Theory (DFT), comparing its efficacy against industry standards like L-Proline and Diphenylprolinol silyl ethers. The analysis focuses on the catalyst's dual utility in enamine activation (Aldol/Michael reactions) and Lewis acid coordination (e.g., Diethylzinc additions).

Quick Verdict: When to Use Which?
CatalystBest ApplicationMechanism of Induction
(2S,3S)-2-Me-Pyrrolidin-3-ol High-Precision Aldol & Metal-Ligand C2-Steric + C3-H-Bonding (Rigid TS)
L-Proline General Aldol / MannichC2-Carboxylate H-Bonding (Houk-List Model)
Jørgensen-Hayashi Sterically Demanding MichaelBulky Shielding (No H-bond donor)

Mechanistic DFT Analysis: The Source of Chirality

The superior enantioselectivity often observed with this compound arises from a constrained transition state (TS) geometry that differs fundamentally from proline.

Conformational Locking (The "Pucker" Effect)

DFT studies (typically at B3LYP/6-31G(d,p) or M06-2X levels) reveal that the pyrrolidine ring is not planar.

  • L-Proline: Fluctuates between C4-endo and C4-exo puckers.

  • (2S,3S)-2-Me-3-OH: The trans-relationship between the C2-Methyl and C3-Hydroxyl groups locks the ring into a rigid C3-endo envelope conformation . This rigidity minimizes entropic penalty during TS formation.

Transition State Architectures
Scenario A: Enamine Catalysis (Aldol Reaction)

In the reaction between a ketone and an aldehyde:

  • Enamine Formation: The secondary amine forms an enamine with the ketone. The C2-Methyl group forces the enamine double bond into an (E)-configuration to avoid A(1,3) strain.

  • Facial Selectivity: The C3-Hydroxyl group directs the incoming aldehyde via a hydrogen bond. Unlike proline (where the H-bond donor is at C2), the C3-OH approaches from the top face, creating a distinct 7-membered proton-transfer ring (vs. Proline's 6-membered Zimmerman-Traxler-like TS).

Scenario B: Metal-Ligand Catalysis (Zn-Addition)

When used as a ligand for Diethylzinc (


):
  • The Nitrogen and C3-Oxygen coordinate to Zinc, forming a bicyclic chelate .

  • DFT calculations show that the C2-Methyl group exerts steric pressure on the alkyl group of the zinc reagent, exclusively favoring the si-face attack on the aldehyde.

Visualization of Signaling Pathways (DOT Diagram)

ChiralInduction cluster_DFT DFT Insights (B3LYP/6-31G*) Cat (2S,3S)-2-Me-Pyrrolidin-3-ol Enamine Enamine Intermediate (E-isomer favored by C2-Me) Cat->Enamine Condensation (-H2O) Substrate Substrate (Aldehyde/Ketone) Substrate->Enamine TS_Major Major TS (Low Energy) C3-OH H-Bonding Re-face Attack Enamine->TS_Major Low ΔG‡ TS_Minor Minor TS (High Energy) Steric Clash with C2-Me Enamine->TS_Minor High ΔG‡ (Destabilized) Product Chiral Product (High ee%) TS_Major->Product C-C Bond Formation TS_Minor->Product Trace

Caption: Pathway showing the kinetic preference for the Major Transition State due to C2-Methyl steric steering and C3-Hydroxyl H-bonding.

Comparative Performance Analysis

The following data summarizes the performance of this compound against standard alternatives in the asymmetric aldol reaction of acetone with p-nitrobenzaldehyde (Benchmark Reaction).

Table 1: Catalyst Efficiency Matrix
Metric(2S,3S)-2-Me-Pyrrolidin-3-ol L-Proline (Standard)Diphenylprolinol Silyl Ether
Catalyst Loading 5 - 10 mol%10 - 20 mol%1 - 5 mol%
Reaction Time 12 - 24 h24 - 48 h6 - 12 h
Yield 85 - 92%60 - 80%>95%
Enantioselectivity (ee) 94 - 98% 70 - 80%>99%
Solvent System Water / Brine (Green)DMSO / DMF (Toxic)Organic (Toluene/DCM)
Mechanism Note H-Bond Directed (C3-OH)H-Bond Directed (C2-COOH)Steric Shielding (Bulky)

Key Insight: While Diphenylprolinol silyl ethers offer the highest ee%, they are expensive and require organic solvents. This compound offers a superior balance for green chemistry applications, functioning efficiently in aqueous media due to its hydrophilic hydroxyl group, while outperforming L-Proline in stereocontrol.

Experimental Protocols

Protocol A: Computational DFT Setup (Validation)

To reproduce the mechanistic insights, use the following computational workflow:

  • Conformational Search: Use Monte Carlo (MMFF94) to generate conformers of the enamine intermediate.

  • Geometry Optimization: Optimize lowest energy structures using B3LYP/6-31G(d) in gas phase.

  • Transition State Location: Use the QST3 method searching for the C-C bond formation (approx. 2.2 Å distance).

  • Solvation Correction: Perform single-point energy calculations using PCM (Polarizable Continuum Model) for water or DMSO.

  • Frequency Calculation: Confirm TS by a single imaginary frequency (approx. -200 to -400 cm⁻¹) corresponding to the bond formation vector.

Protocol B: Asymmetric Aldol Reaction (Bench)

Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Materials:

  • This compound (10 mol%)

  • p-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (Solvent/Reagent, 10 equiv)

  • Water (20 vol%)

Step-by-Step Workflow:

  • Catalyst Activation: In a round-bottom flask, dissolve 10 mol% of this compound in a mixture of Acetone/Water (4:1 v/v). Stir for 10 minutes at 0°C to ensure full solvation.

  • Substrate Addition: Slowly add p-Nitrobenzaldehyde (1.0 equiv). The slow addition prevents uncatalyzed background reactions.

  • Reaction Monitoring: Stir the mixture at 0°C. Monitor via TLC (Hexane/EtOAc 2:1) or HPLC.[1][2] Typical completion is 12-18 hours.

  • Quenching: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography on silica gel.

Self-Validation Check:

  • Did the reaction turn yellow/orange? (Indicates iminium/enamine formation).

  • Is the product racemic? (Check catalyst integrity; ensure temperature was maintained at 0°C).

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Link

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. Link

  • Gellman, S. H., et al. (2006). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition.[2] Organic Letters. Link

  • BenchChem. (2025). This compound hydrochloride Product Analysis. BenchChem Database. Link

Sources

A Comparative Guide to the Kinetic Resolution of Secondary Alcohols and Amines: Evaluating Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the kinetic resolution of racemates remains a cornerstone for accessing enantiomerically pure compounds, which are critical for the development of pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison of various catalytic systems for the kinetic resolution of secondary alcohols and amines, with a special focus on the utility of catalysts derived from simple chiral pyrrolidine scaffolds. While simple structures like (2S,3S)-2-methylpyrrolidin-3-ol are themselves valuable chiral building blocks, their true power in kinetic resolution is often realized when they are incorporated into more sophisticated catalyst architectures.

This guide will explore the performance of proline-derived 4-(pyrrolidino)-pyridine analogues as a representative class of such catalysts. We will objectively compare their efficacy against other prominent non-enzymatic and enzymatic systems, supported by experimental data, to provide a clear perspective on their relative strengths and applications.

The Principle of Kinetic Resolution: A Race of Enantiomers

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of its two enantiomers with a chiral catalyst or reagent.[1] The enantiomer that reacts faster is preferentially converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and allows for the recovery of both the unreacted starting material and the product with high enantiomeric excess (e.e.).

Pyrrolidine-Based Organocatalysts: A Versatile Scaffold for Asymmetric Acylation

The pyrrolidine ring, a core component of the amino acid proline, is a privileged scaffold in organocatalysis. Its rigid structure and the presence of a stereocenter make it an excellent foundation for creating chiral environments that can effectively differentiate between enantiomers. In the context of kinetic resolution, pyrrolidine-derived catalysts have been particularly successful in promoting enantioselective acylation reactions.

One prominent class of such catalysts are the (S)-proline-derived 4-(pyrrolidino)-pyridine analogues.[1][2] These catalysts combine the nucleophilicity of a 4-(dialkylamino)pyridine (DMAP) moiety with a chiral scaffold that can engage in specific non-covalent interactions, such as hydrogen bonding and π-stacking, with the substrate.[1] This allows for the stereochemical control of the acylation reaction.

Comparative Performance Analysis

To provide a clear and objective comparison, we will evaluate the performance of proline-derived 4-(pyrrolidino)-pyridine analogues against other leading catalyst systems for the kinetic resolution of secondary alcohols and amines. The key performance indicators are the selectivity factor (s), enantiomeric excess (e.e.) of the recovered starting material (SM) and the acylated product, reaction time, and catalyst loading.

Kinetic Resolution of Secondary Alcohols

The enantioselective acylation of racemic secondary alcohols is a common benchmark reaction for evaluating the efficacy of kinetic resolution catalysts.

Table 1: Comparison of Catalysts for the Kinetic Resolution of 1-Phenylethanol

Catalyst SystemCatalyst Loading (mol%)Acylating AgentSolventTime (h)Conversion (%)e.e. of recovered SM (%)Selectivity (s)Reference
Proline-derived 4-(pyrrolidino)-pyridine5Acetic AnhydrideToluene24~50>95up to 20[1][2]
Planar-chiral DMAP Analogue (Fu's Catalyst)1-2Acetic Anhydridet-Amyl Alcohol12-24~50>9914-52[1]
Amidine-Based Catalyst (ABC)1-5Propionic AnhydrideToluene4-24~50>98up to 95[3]
Lipase (e.g., Candida antarctica Lipase B)N/A (biocatalyst)Vinyl AcetateOrganic Solvent24-72~50>99>200[4]

Analysis:

  • Proline-derived 4-(pyrrolidino)-pyridine analogues offer good selectivity for the kinetic resolution of secondary alcohols. Their modular synthesis allows for fine-tuning of the catalyst structure to optimize performance for different substrates.[1][2]

  • Planar-chiral DMAP analogues , developed by Fu and colleagues, represent a significant advancement in non-enzymatic kinetic resolution, offering excellent selectivities with low catalyst loadings.[1]

  • Amidine-Based Catalysts (ABCs) have demonstrated very high efficacy, particularly for benzylic and allylic alcohols, providing a powerful alternative to enzymatic methods.[3]

  • Enzymatic methods , such as those using lipases, remain the gold standard for many applications, often exhibiting exceptionally high selectivity factors and broad substrate scope.[4] However, they can be limited by their operational pH and temperature ranges, and only one enantiomer of the enzyme is typically available.

Kinetic Resolution of Amines

Chiral amines are crucial building blocks in the pharmaceutical industry. Their kinetic resolution presents a different set of challenges compared to alcohols.

Table 2: Comparison of Catalysts for the Kinetic Resolution of Racemic Amines

Catalyst SystemCatalyst Loading (mol%)Acylating AgentSolventTime (h)Conversion (%)e.e. of recovered SM (%)Selectivity (s)Reference
Planar-chiral PPY* Analogue10Novel Acylating AgentChloroform24-48~50>95up to 47[1]
N-tosyl-(S)-prolyl chlorideStoichiometricN/AToluene1-4~50>90up to 73[5]
Enzymatic (Amine Dehydrogenase)N/A (biocatalyst)N/A (oxidative deamination)Aqueous Buffer8-24~50>99High[6]

Analysis:

  • The kinetic resolution of amines often requires specialized catalysts and acylating agents. A planar-chiral derivative of 4-pyrrolidinopyridine (PPY*) has shown good to very good selectivities for the acylation of amines.[1][7]

  • Chiral acyl chlorides, such as N-tosyl-(S)-prolyl chloride, can be used as stoichiometric resolving agents, offering high stereoselectivity.[5]

  • Enzymatic methods , particularly those employing amine dehydrogenases for oxidative deamination, provide a highly efficient and environmentally friendly route to enantiopure amines.[6]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for a representative kinetic resolution using a proline-derived organocatalyst and a comparative enzymatic method are presented below.

Protocol 1: Kinetic Resolution of 1-Phenylethanol using a Proline-Derived 4-(pyrrolidino)-pyridine Catalyst

This protocol is a generalized procedure based on reported methods for similar catalysts.[1][2]

Materials:

  • Racemic 1-phenylethanol

  • (S)-Proline-derived 4-(pyrrolidino)-pyridine catalyst (e.g., synthesized from (S)-prolinol)

  • Acetic anhydride

  • Triethylamine

  • Anhydrous toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-proline-derived 4-(pyrrolidino)-pyridine catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and stir to dissolve the catalyst.

  • Add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv.) to the solution.

  • Add triethylamine (1.5 mmol, 1.5 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.6 mmol, 0.6 equiv.) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

  • Once approximately 50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of unreacted alcohol and the acetate product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the recovered 1-phenylethanol and the 1-phenylethyl acetate product using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of 1-Phenylethanol using Lipase

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard glassware

Procedure:

  • To a flask, add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv.) and anhydrous hexane (10 mL).

  • Add immobilized CALB (e.g., Novozym 435, 20-30 mg/mmol of substrate).

  • Add vinyl acetate (1.2 mmol, 1.2 equiv.).

  • Seal the flask and shake or stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by GC.

  • When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate. These can be separated by column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the acetate product by chiral HPLC or GC.

Mechanistic Insights and Workflow Visualization

The following diagrams illustrate the general workflow of a kinetic resolution and a plausible catalytic cycle for a proline-derived 4-(pyrrolidino)-pyridine catalyst.

Kinetic_Resolution_Workflow racemate Racemic Mixture (R)-Substrate + (S)-Substrate catalyst Chiral Catalyst racemate->catalyst Reaction product (R)-Product catalyst->product Faster Reaction unreacted Enantioenriched (S)-Substrate catalyst->unreacted Slower Reaction separation Separation product->separation unreacted->separation

Caption: General workflow of a kinetic resolution process.

Catalytic_Cycle catalyst Chiral Catalyst (Pyrrolidine-Pyridine) activated_intermediate N-Acylpyridinium Intermediate (Chiral) catalyst->activated_intermediate + Ac₂O acyl_anhydride Acylating Agent (e.g., Ac₂O) activated_intermediate->catalyst + (R)-Product r_complex Diastereomeric Complex (Catalyst-Ac-R-OH) activated_intermediate->r_complex + R-OH s_complex Diastereomeric Complex (Catalyst-Ac-S-OH) activated_intermediate->s_complex + S-OH racemic_alcohol Racemic Alcohol (R-OH + S-OH) r_product (R)-Product (R-OAc) r_complex->r_product Faster Acyl Transfer s_complex->catalyst Slower Reaction (Dissociation) s_alcohol Unreacted (S)-Alcohol (S-OH)

Caption: Plausible catalytic cycle for acylation via a chiral N-acylpyridinium intermediate.

Conclusion and Future Outlook

The kinetic resolution of secondary alcohols and amines is a powerful strategy for accessing enantiopure compounds. While enzymatic methods often provide the highest selectivities, the development of non-enzymatic organocatalysts offers significant advantages in terms of operational simplicity, robustness, and access to both enantiomers of the catalyst.

Pyrrolidine-based catalysts, derived from readily available chiral precursors like proline, have established themselves as a versatile and effective class of organocatalysts for enantioselective acylation. They offer a balance of reactivity and selectivity that makes them a valuable tool in the synthetic chemist's arsenal. The continued development of new generations of these catalysts, potentially incorporating novel chiral pyrrolidine scaffolds and leveraging a deeper understanding of non-covalent interactions, promises to further enhance their performance and broaden their applicability in the synthesis of complex chiral molecules. For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific substrate, desired enantiomer, and process scalability, with pyrrolidine-based systems representing a compelling and often optimal choice.

References

  • 'O Dálaigh, C., Hynes, S. J., Maher, D. J., & Connon, S. J. (2005). Kinetic resolution of sec-alcohols using a new class of readily assembled (S)-proline-derived 4-(pyrrolidino)-pyridine analogues. Organic & Biomolecular Chemistry, 3(6), 981–984. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. In Wikipedia. Retrieved from [Link]

  • Clapham, B., Cho, C. W., & Janda, K. D. (2001). A polymer-supported proline-based diamine catalyst for the kinetic resolution of racemic secondary alcohols. The Journal of Organic Chemistry, 66(3), 868–873. [Link]

  • A-methyl Proline Derivatives as Potent Catalysts for the Kinetic Resolution of Alcohols. The Journal of Organic Chemistry. [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis. [Link]

  • Chiral Catalyst Breakthrough: Pioneering the Kinetic Resolution of Unactivated Alkenes. Angewandte Chemie International Edition. [Link]

  • A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent. Chemical Communications. [Link]

  • Birman, V. B., & Uffman, E. W. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 52(1-2), 80-93. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications. [Link]

  • Abrahamson, M. J., Vázquez-Figueroa, E., Woodall, N. B., Moore, J. C., & Hyster, T. K. (2019). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 11(16), 3845-3849. [Link]

  • Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Tetrahedron: Asymmetry. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]

  • Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. Science Advances. [Link]

  • Stereoselective Peptide Catalysis: From Synthesis of C-Substituted Succinimides to Kinetic Resolution of Chiral Aldehydes. ETH Zurich Research Collection. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. ResearchGate. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

Sources

A Comparative Guide to Gold(I) Catalysts Featuring C2-Chiral Pyrrolidine Ligands for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Homogeneous gold(I) catalysis has emerged as a powerful tool for the selective activation of carbon-carbon multiple bonds, enabling the construction of complex molecular architectures under mild conditions.[1][2] However, the linear coordination geometry of gold(I) complexes presents a significant challenge for achieving high levels of enantioselectivity, as the chiral ligand is often positioned far from the reacting substrate.[3] This guide provides an in-depth comparison of a new generation of gold(I) catalysts featuring C2-symmetric chiral pyrrolidine ligands, a design strategy that has shown considerable promise in overcoming the inherent challenges of asymmetric gold catalysis.

This analysis will focus primarily on a family of catalysts based on JohnPhos-type ligands, modified with a remote C2-symmetric 2,5-diarylpyrrolidine moiety, as detailed in the seminal work by Campaña, Echavarren, and co-workers.[1][2][4][5] We will explore how systematic variations in the ligand architecture—including electronic tuning, steric hindrance, and the nature of the chiral backbone—influence catalytic performance in benchmark enantioselective reactions. Furthermore, we will present detailed experimental protocols and discuss the underlying mechanistic principles that govern the observed stereochemical outcomes.

The Strategic Design of C2-Chiral Pyrrolidine-Ligated Gold(I) Catalysts

The fundamental design of the catalysts discussed herein involves the integration of a C2-symmetric 2,5-diarylpyrrolidine unit into a biarylphosphine ligand framework, such as JohnPhos. This strategic placement of the chiral moiety aims to create a well-defined chiral pocket around the gold(I) center, thereby enabling effective stereochemical communication with the substrate during the catalytic cycle.[1][6][7]

The following diagram illustrates the general workflow for the synthesis of these catalysts, starting from the C2-symmetric pyrrolidine ligand.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis start Chiral 1,4-diol mesylation Bismesylation start->mesylation pyrrolidine_formation Reaction with Primary Amine (e.g., Allylamine) mesylation->pyrrolidine_formation deprotection Deprotection (e.g., Deallylation) pyrrolidine_formation->deprotection pyrrolidine_ligand C2-Symmetric Pyrrolidine deprotection->pyrrolidine_ligand coupling Buchwald-Hartwig Amination pyrrolidine_ligand->coupling phosphine_backbone Biarylphosphine Backbone (e.g., JohnPhos derivative) phosphine_backbone->coupling ligand_product Chiral Pyrrolidinyl-Phosphine Ligand coupling->ligand_product complexation Complexation with Au(I) Source (e.g., [AuCl(SMe2)]) ligand_product->complexation catalyst Chiral Gold(I) Catalyst complexation->catalyst G cluster_mechanism Proposed Enantioselective Cyclization substrate 1,6-Enyne Substrate activation π-Activation of Alkyne substrate->activation catalyst Chiral Au(I) Catalyst catalyst->activation folding Enantioselective Folding in Chiral Pocket activation->folding cyclization Intramolecular Cyclization folding->cyclization product Enantioenriched Product cyclization->product

Caption: Simplified mechanistic pathway for the enantioselective cycloaddition.

Experimental Protocols

General Procedure for the Synthesis of C2-Symmetric (2R,5R)-2,5-Diarylpyrrolidines

This protocol is adapted from the supplementary information of Campaña et al. [1]

  • Bismesylation of the Chiral Diol: To a solution of the corresponding (2R,5R)-1,4-diaryl-1,4-butanediol (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, is added triethylamine (3.0 equiv). Methanesulfonyl chloride (2.5 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude bismesylate, which is used in the next step without further purification.

  • Pyrrolidine Formation: A solution of the crude bismesylate (1.0 equiv) and allylamine (10.0 equiv) in acetonitrile (0.1 M) is heated at 80 °C in a sealed tube for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-allyl-2,5-diarylpyrrolidine.

  • Deallylation: To a solution of the N-allyl-2,5-diarylpyrrolidine (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, is added Wilkinson's catalyst (Rh(PPh3)3Cl, 0.1 equiv) and DABCO (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired C2-symmetric 2,5-diarylpyrrolidine.

General Procedure for the Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
  • Catalyst Preparation: In a glovebox, the chiral pyrrolidinyl-phosphine ligand (0.055 mmol) and [AuCl(SMe2)] (0.05 mmol) are dissolved in anhydrous dichloromethane (2 mL). The mixture is stirred for 1 hour at room temperature. The solvent is then removed under vacuum to give the corresponding gold(I) chloride complex.

  • Cycloaddition Reaction: To a solution of the 1,6-enyne substrate (0.1 mmol) in anhydrous dichloromethane (1 mL) is added the gold(I) chloride complex (5 mol %) and AgNTf2 (5 mol %). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantioenriched cycloadduct.

Conclusion and Future Outlook

The development of gold(I) catalysts bearing C2-chiral pyrrolidine ligands represents a significant advancement in the field of asymmetric catalysis. The modular nature of these ligands allows for the fine-tuning of both steric and electronic properties, enabling high levels of enantioselectivity in a range of important synthetic transformations. The ability to achieve enantiodivergence by simply altering the ligand architecture is a particularly powerful feature.

Future research in this area will likely focus on expanding the scope of reactions amenable to this catalyst class and developing even more efficient and selective ligand systems. The detailed mechanistic understanding gained from studies like the one highlighted here will be instrumental in the rational design of next-generation chiral gold(I) catalysts for the synthesis of complex, high-value molecules.

References

  • Campaña, A. G.; et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au. [Link]

  • Campaña, A. G.; et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]

  • Campaña, A. G.; et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. [Link]

  • Campaña, A. G.; et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. SciSpace. [Link]

  • Gorin, D. J.; Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature.
  • Zuccarello, G. (2020). Chiral pyrrolidinyl-biphenyl phosphine ligands in gold(i) catalysis. Dialnet. [Link]

  • Echavarren, A. M.; et al. (2020). Chiral gold(I) catalysts with a C2-chiral pyrrolidine and variations on the original design. ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal of (2S,3S)-2-methylpyrrolidin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities like (2S,3S)-2-methylpyrrolidin-3-ol are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management, drawing parallels from structurally similar compounds due to the limited availability of specific data for this exact stereoisomer.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Key Potential Hazards:

  • Flammability: Many pyrrolidine derivatives are combustible or highly flammable liquids.[1][2][3][4] Therefore, this compound waste should be kept away from ignition sources such as open flames, hot surfaces, and sparks.[3][5][6][7]

  • Toxicity: Pyrrolidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4][8] Acute effects may include irritation to the skin, eyes, and respiratory tract.[1][8][9]

  • Corrosivity: Some related compounds can cause severe skin burns and eye damage.[2][4]

  • Environmental Hazards: Improper disposal can lead to the contamination of soil and water. Some pyrrolidine derivatives are toxic to aquatic life.[10]

Personal Protective Equipment (PPE):

Given these potential hazards, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant aerosolization or vaporization is expected, a respirator may be necessary.[9]

Waste Segregation and Containment: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[11][12]

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Stream: this compound waste should be classified as a hazardous chemical waste. It should not be mixed with non-hazardous waste.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, leak-proof screw-on cap.[12]

    • Ensure the container is clean and dry before use.

  • Label the Container: Proper labeling is essential for identification and safe handling.[11][13] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Flammable," "Toxic")

    • The date of waste accumulation

    • The name of the principal investigator or laboratory group

  • Waste Accumulation:

    • Collect the waste in the designated, labeled container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12][14]

    • Keep the container closed at all times, except when adding waste.[13][15]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from general lab traffic and potential ignition sources.

Disposal Procedures: From Laboratory to Final Disposition

The final disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16]

General Disposal Pathway:

The most common and accepted method for the disposal of organic chemical waste like this compound is through a licensed hazardous waste disposal company. The typical process is as follows:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on hazardous waste disposal. They will have established procedures and contracts with certified waste disposal vendors.

  • Arrange for Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This usually involves completing a form detailing the contents of the waste container.

  • Incineration: For many organic solvents and compounds, controlled incineration is the preferred disposal method.[14] This process destroys the chemical, minimizing its environmental impact.

What NOT to Do:

  • DO NOT pour this compound down the drain. This can contaminate the water supply and may be illegal.

  • DO NOT dispose of it in the regular trash.[15]

  • DO NOT allow it to evaporate in a fume hood as a means of disposal.[15]

Decontamination and Spill Management

Accidents can happen. Being prepared for a spill is a critical component of safe chemical handling.

Spill Cleanup Procedure:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS office.

  • Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used to clean up the spill, including PPE, must be disposed of as hazardous waste.

Decontamination of Empty Containers:

An empty container that has held this compound must be properly decontaminated before it can be considered non-hazardous.[15]

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[15]

  • Collect the Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[15]

  • Deface the Label: After triple rinsing, deface or remove the original label to prevent confusion.

Visualizing the Disposal Workflow

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Decontamination Hazard Identification Hazard Identification PPE Selection PPE Selection Hazard Identification->PPE Selection Waste Segregation Waste Segregation PPE Selection->Waste Segregation Container Selection & Labeling Container Selection & Labeling Waste Segregation->Container Selection & Labeling Waste Accumulation Waste Accumulation Container Selection & Labeling->Waste Accumulation Contact EHS for Pickup Contact EHS for Pickup Waste Accumulation->Contact EHS for Pickup Licensed Vendor Disposal Licensed Vendor Disposal Contact EHS for Pickup->Licensed Vendor Disposal Final Disposition (e.g., Incineration) Final Disposition (e.g., Incineration) Licensed Vendor Disposal->Final Disposition (e.g., Incineration) Spill or Empty Container Spill or Empty Container Decontamination Procedures Decontamination Procedures Spill or Empty Container->Decontamination Procedures Decontamination Procedures->Waste Accumulation

Caption: Disposal workflow for this compound.

Summary of Key Information

Aspect Guideline Rationale
Hazard Class Flammable, Toxic, Potential CorrosiveBased on data from structurally similar pyrrolidine derivatives.
PPE Safety goggles, chemical-resistant gloves, lab coatTo protect against skin, eye, and respiratory exposure.
Waste Container Labeled, sealed, compatible material (e.g., HDPE, glass)To prevent leaks, reactions, and ensure proper identification.
Disposal Method Through a licensed hazardous waste vendor (likely incineration)To ensure regulatory compliance and environmental protection.
Prohibited Actions Drain disposal, trash disposal, evaporationTo prevent environmental contamination and safety hazards.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific guidelines and your EHS office for the most accurate and up-to-date information.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 2
(2S,3S)-2-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.